2-(Methylamino)cyclohexanone hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(methylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOXXOULSAUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation of 2-(Methylamino)cyclohexanone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The foundational step in structural elucidation involves determining the basic physicochemical properties of the compound. For 2-(methylamino)cyclohexanone hydrochloride, these properties are established through computational models and comparison with related structures.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | PubChem[1] |
| Molecular Weight | 163.64 g/mol | PubChem[1] |
| IUPAC Name | 2-(methylamino)cyclohexan-1-one;hydrochloride | PubChem[1] |
| CAS Number | 23148-86-9 | PubChem[1] |
Spectroscopic Analysis
Spectroscopic methods are paramount in piecing together the molecular structure of a compound. The following sections detail the expected techniques and provide illustrative data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Table 2.1: ¹H NMR Data for 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.45–7.32 | m | 4H | Ar-H |
| 3.21 | s | 3H | N-CH₃ |
| 2.85–2.65 | m | 2H | Cyclohexanone |
| 2.10–1.80 | m | 6H | Cyclohexanone |
| Data from BenchChem for a related compound.[2] |
Table 2.2: ¹³C NMR Data for 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride in D₂O
| Chemical Shift (δ) ppm | Assignment |
| 210.5 | C=O |
| 160.1 | C-F |
| 128.9–115.7 | Ar-C |
| 55.2 | N-CH₃ |
| 42.1–25.3 | Cyclohexanone |
| Data from BenchChem for a related compound.[2] |
Table 2.3: ¹³C NMR Data for 2-dimethylaminomethyl-cyclohexanone hydrochloride in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 209.58 | C-1 |
| 56.80 | C-7 |
| 46.69 | C-2 |
| 44.99 | C-6 |
| 42.26 | CH₃ |
| 41.75 | CH₃ |
| 33.88 | C-4 |
| 27.70 | C-3 |
| 24.70 | C-5 |
| Data from an experimental synthesis of a related compound.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2.4: IR Spectral Data for 2-dimethylaminomethyl-cyclohexanone hydrochloride
| Wavenumber (cm⁻¹) | Assignment |
| 3068, 3020 | N-H valence |
| 2932, 2858 | C-H valence, alkane |
| 1698 | C=O valence, ketone |
| Data from an experimental synthesis of a related compound.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.
Table 2.5: Predicted Fragmentation for Arylcyclohexylamines
| Fragmentation Pathway | Description |
| Loss of Alkylamino Group | Cleavage of the bond between the cyclohexanone ring and the amino group. |
| Ring Opening | Fission of the cyclohexanone ring, leading to various smaller fragments. |
| Loss of Phenyl Group | In phenyl-substituted analogs, cleavage of the bond connecting the phenyl and cyclohexanone rings. |
| General fragmentation patterns observed in related compounds. |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structural elucidation of a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Attached proton test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as those with Electrospray Ionization (ESI) or Electron Impact (EI) sources, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ESI source. This soft ionization technique is ideal for determining the molecular weight of the intact molecule, often observed as the [M+H]⁺ ion.
-
EI-MS: This higher-energy technique causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments.
-
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of the structural elucidation process and the relationships between the different analytical techniques.
Caption: General workflow for the structural elucidation of a novel compound.
References
In-Depth Technical Guide: 2-(Methylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)cyclohexanone hydrochloride is a chemical compound belonging to the class of aminoketones. Its structure consists of a cyclohexanone ring substituted at the alpha position with a methylamino group. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, based on available scientific information. It is intended to serve as a technical resource for professionals in research and development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [PubChem][1] |
| Molecular Weight | 163.65 g/mol | [001CHEMICAL][2], [AChemBlock][3] |
| CAS Number | 23148-86-9 | [001CHEMICAL][2], [AChemBlock][3] |
| IUPAC Name | 2-(methylamino)cyclohexan-1-one hydrochloride | [PubChem][4] |
| Synonyms | 2-(Methylamino)cyclohexanone HCl, 2-(methylamino)cyclohexan-1-one;hydrochloride | [PubChem][4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Synthesis
The synthesis of this compound is anticipated to proceed via a Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, cyclohexanone reacts with formaldehyde and methylamine hydrochloride.
While a detailed experimental protocol for the synthesis of this compound is not explicitly available, a representative procedure can be adapted from the synthesis of the closely related 2-(dimethylamino)methyl-cyclohexanone hydrochloride.[5]
Generalized Experimental Protocol: Mannich Reaction
Disclaimer: This is a generalized protocol adapted for the synthesis of this compound and has not been experimentally validated for this specific compound.
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Methylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, paraformaldehyde, and methylamine hydrochloride in equimolar amounts in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours with continuous stirring.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a cold solvent (e.g., acetone or a mixture of ethanol and acetone) to remove unreacted starting materials and byproducts.[5]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).[5]
-
Dry the purified product under vacuum to obtain this compound.
Synthesis Workflow
Analytical Characterization
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not currently available in the public domain. The characterization of this compound would rely on standard analytical techniques.
Expected Spectral Properties
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the methine proton at the C2 position, and the methylene protons of the cyclohexanone ring. The chemical shifts and coupling patterns would be indicative of the structure.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbon bearing the amino group, the methyl carbon, and the four methylene carbons of the cyclohexanone ring.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. N-H stretching and bending vibrations from the secondary amine hydrochloride would also be present.
-
Mass Spectrometry: The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at m/z corresponding to the free base (C₇H₁₃NO).
Analytical Workflow for Characterization
Reactivity and Stability
Information regarding the specific reactivity and stability of this compound is limited. As a hydrochloride salt of an aminoketone, it is expected to be a relatively stable solid. The free base form would be susceptible to oxidation and other reactions typical of secondary amines and ketones. Storage in a cool, dry, and inert atmosphere is recommended.[6]
Biological Activity
There is no readily available scientific literature detailing the biological activity, pharmacology, or toxicology of this compound. Its structural similarity to certain pharmacologically active molecules, such as precursors to tramadol and analogues of ketamine, suggests a potential for biological effects, but this remains uninvestigated. Any handling of this compound should be performed with appropriate safety precautions in a laboratory setting.
Conclusion
This compound is a compound for which basic chemical identification is established. However, a comprehensive understanding of its physical properties, detailed and validated synthetic protocols, and experimental spectral data is lacking in the accessible scientific literature. Furthermore, its biological profile remains unexplored. This technical guide consolidates the available information and highlights the areas where further research is needed to fully characterize this compound. For researchers and drug development professionals, this molecule represents a largely uncharted area with potential for investigation.
References
- 1. rsc.org [rsc.org]
- 2. 001chemical.com [001chemical.com]
- 3. This compound 95% | CAS: 23148-86-9 | AChemBlock [achemblock.com]
- 4. This compound | C7H14ClNO | CID 20499288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. 23148-86-9|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on 2-(Methylamino)cyclohexanone hydrochloride (CAS: 23148-86-9)
Disclaimer: Despite extensive searches for detailed technical information, publicly available data on 2-(Methylamino)cyclohexanone hydrochloride with CAS number 23148-86-9 is extremely limited. The vast majority of scientific literature and database entries are dominated by structurally related but distinct compounds, such as ketamine and its various analogs (e.g., 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone hydrochloride and 2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride). Therefore, it is crucial for researchers to avoid conflating data for these different molecules. This guide summarizes the confirmed information for CAS 23148-86-9 and highlights the current data gaps.
Chemical Identity and Properties
Basic chemical identification for this compound is available from chemical suppliers and databases.[1][2]
| Property | Value | Source |
| CAS Number | 23148-86-9 | AChemBlock[1] |
| IUPAC Name | 2-(methylamino)cyclohexan-1-one hydrochloride | PubChem[2] |
| Molecular Formula | C₇H₁₄ClNO | AChemBlock[1] |
| Molecular Weight | 163.65 g/mol | AChemBlock[1] |
| Canonical SMILES | CNC1CCCCC1=O.Cl | PubChem[2] |
| InChIKey | GHVOXXOULSAUAA-UHFFFAOYSA-N | PubChem[2] |
Data Gap: There is a significant lack of publicly available, experimentally determined quantitative data for this specific compound. Properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) could not be retrieved from the available literature. Data for related compounds should not be used as a substitute.
Synthesis and Experimental Protocols
A definitive experimental protocol for the synthesis of this compound is not available in the reviewed literature. While patents exist for the synthesis of similar structures, such as 2-methylamino-2-phenylcyclohexanone, these methods are not directly applicable to the target compound without further modification and validation.
Logical Relationship for a Potential, Unverified Synthesis Route:
A plausible, though unconfirmed, synthetic route could be conceptualized based on general organic chemistry principles for the formation of α-aminoketones. This is a hypothetical workflow and has not been experimentally validated for this specific compound.
Caption: Hypothetical synthesis workflow for this compound.
Biological Activity and Mechanism of Action
There is no specific information regarding the biological activity, mechanism of action, or signaling pathways for this compound (CAS 23148-86-9) in the public domain. The prevalent association of related arylcyclohexylamines with NMDA receptor antagonism cannot be scientifically attributed to this compound without direct experimental evidence.
Data Gap: The pharmacological and toxicological profiles of this compound are unknown. Any research into its biological effects would be breaking new ground.
Conclusion for Researchers
For scientists and drug development professionals, this compound represents a chemical entity with a significant lack of characterization in the public scientific literature. While its basic chemical identity is established, there is a clear need for primary research to determine its physical properties, develop a reliable synthetic protocol, and investigate its potential biological activity. Researchers should exercise extreme caution and not extrapolate data from its more well-studied, yet structurally different, analogs. The information gap itself may present an opportunity for novel research in medicinal chemistry and pharmacology.
References
2-(Methylamino)cyclohexanone hydrochloride molecular weight
An In-Depth Technical Guide to 2-(Methylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core physicochemical properties of this compound. The information is compiled from established chemical databases.
Core Compound Data
The fundamental properties of this compound are summarized below. This data is essential for any experimental design, including analytical method development and chemical synthesis.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 163.64 g/mol [1] |
| Molecular Formula | C7H14ClNO[1] |
| CAS Number | 23148-86-9[1][2] |
| IUPAC Name | 2-(methylamino)cyclohexan-1-one;hydrochloride[1] |
Synonyms
For a comprehensive literature search and to avoid ambiguity, researchers should be aware of the various synonyms for this compound.
-
2-(Methylamino)cyclohexanone hcl[1]
-
2-(methylamino)cyclohexan-1-one;hydrochloride[1]
-
SCHEMBL10965326[1]
Chemical Information Pathway
The logical relationship between the compound's nomenclature, its elemental composition, and its molar mass is a foundational concept in chemistry. This relationship is visualized below.
Experimental Protocols and Biological Activity
A comprehensive search of scientific literature and databases was conducted to identify established experimental protocols, signaling pathway involvement, and biological activity data for this compound. At present, there is a notable lack of publicly available, in-depth research detailing specific experimental methodologies or the biological function of this particular compound.
While data exists for structurally related arylcyclohexylamines, such as Ketamine and its derivatives, this information is not directly applicable to this compound and has been omitted to maintain scientific accuracy.
Researchers interested in the potential applications of this molecule would need to undertake foundational in-vitro and in-vivo studies to characterize its pharmacological and toxicological profile.
Conclusion
This compound is a defined chemical entity with established physicochemical properties. However, its biological role and potential applications remain largely unexplored in the public domain. This presents an opportunity for novel research to investigate its properties and potential uses. Any future research should begin with baseline characterization and safety profiling.
References
2-(Methylamino)cyclohexanone hydrochloride synthesis mechanism
An In-depth Technical Guide to the Synthesis of 2-(Methylamino)cyclohexanone Hydrochloride
This technical guide provides a comprehensive overview of the synthesis of this compound, a compound of interest for researchers, scientists, and professionals in drug development. The document details the core synthesis mechanism, experimental protocols, and relevant data.
Introduction
2-(Methylamino)cyclohexanone is a substituted cyclohexanone derivative with potential applications in organic synthesis and as a precursor for various biologically active molecules. Its hydrochloride salt is often preferred for its stability and solubility. The primary route for its synthesis is the reductive amination of a suitable cyclohexanone precursor.
Synthesis Mechanism: Reductive Amination
The most direct and widely employed method for the synthesis of 2-(methylamino)cyclohexanone is the reductive amination of 1,2-cyclohexanedione with methylamine. This reaction proceeds in two key stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on one of the carbonyl groups of 1,2-cyclohexanedione. This is an acid-catalyzed process that results in the formation of a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields a protonated imine (iminium ion).[1][2]
-
Reduction: The intermediate imine is then reduced to the corresponding amine. This reduction can be achieved using various reducing agents, such as sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation.[1] Sodium cyanoborohydride is a particularly effective reagent for this transformation as it is mild enough not to reduce the ketone functionality.
An alternative, though less direct, approach involves the α-amination of cyclohexanone. This can be achieved by first forming an enolate of cyclohexanone with a suitable base, followed by reaction with an electrophilic aminating agent. However, this method can be less regioselective and may lead to a mixture of products.[3]
For the purpose of this guide, we will focus on the reductive amination of 1,2-cyclohexanedione.
Experimental Protocols
The following section details the experimental methodology for the synthesis of this compound via reductive amination.
Materials and Equipment
-
1,2-Cyclohexanedione
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Synthesis Procedure
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-cyclohexanedione (1 equivalent) in methanol. Add a solution of methylamine (1.1 equivalents) in THF or methylamine hydrochloride (1.1 equivalents). If using the hydrochloride salt, a mild base such as sodium acetate may be added to liberate the free amine. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution. It is crucial to maintain a low temperature to control the reaction rate and prevent side reactions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Workup and Isolation:
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic (pH ~2-3). This will also protonate the product to form the hydrochloride salt.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material and non-polar impurities.
-
The aqueous layer is then basified with a strong base, such as sodium hydroxide, to deprotonate the amine and liberate the free base of 2-(methylamino)cyclohexanone.
-
Extract the free base into an organic solvent like dichloromethane or ethyl acetate. The extraction should be performed multiple times to ensure a good yield.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-(methylamino)cyclohexanone free base.
-
-
Formation of the Hydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for reductive amination reactions.
| Parameter | Value | Reference |
| Starting Material | 1,2-Cyclohexanedione | N/A |
| Reagents | Methylamine, Sodium Cyanoborohydride, HCl | N/A |
| Product | This compound | [4] |
| Molecular Formula | C7H14ClNO | [4] |
| Molecular Weight | 163.64 g/mol | [4] |
| Typical Yield | 60-80% | General expectation for this reaction type |
| Melting Point | Varies depending on purity | N/A |
| Appearance | White to off-white crystalline solid | N/A |
Visualizations
Synthesis Pathway
Caption: Synthesis pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide to the Mannich Reaction for the Formation of 2-(Methylamino)cyclohexanone Hydrochloride
This technical guide provides a comprehensive overview of the synthesis of 2-(Methylamino)cyclohexanone hydrochloride, a β-amino carbonyl compound, via the Mannich reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a thorough examination of the reaction mechanism.
Introduction to the Mannich Reaction
The Mannich reaction is a fundamental three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] The reaction condenses an enolizable carbonyl compound (in this case, cyclohexanone) with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine (methylamine).[3] The resulting product is a β-amino carbonyl compound, also known as a Mannich base.[4] This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration and subsequent electrophilic addition.[2] The reaction is often carried out under acidic conditions, and the amine is frequently used as its hydrochloride salt.[3]
Reaction Mechanism
The mechanism of the Mannich reaction for the formation of 2-(Methylamino)cyclohexanone proceeds through several key steps:
-
Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of methylamine to formaldehyde, followed by dehydration, to form a reactive electrophilic species known as the Eschenmoser salt precursor, or more generally, an iminium ion.[3][4]
-
Enolization of the Ketone: Under the acidic conditions of the reaction, cyclohexanone undergoes tautomerization to its more nucleophilic enol form.[2][4]
-
Nucleophilic Attack: The enol form of cyclohexanone then attacks the electrophilic carbon of the iminium ion.[1][4] This step forms a new carbon-carbon bond at the α-position of the ketone, leading to the formation of the Mannich base.
-
Formation of the Hydrochloride Salt: The final product, the Mannich base, is basic and is typically isolated as its more stable hydrochloride salt by carrying out the reaction with the amine hydrochloride or by treating the final product with hydrochloric acid.[5]
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for similar Mannich reactions.[6][7]
Materials and Equipment:
-
Cyclohexanone
-
Paraformaldehyde
-
Methylamine hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Acetone
-
Round bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and suction flask
-
Desiccator
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone, paraformaldehyde, and methylamine hydrochloride in ethanol.[6]
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.[6]
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction is typically allowed to proceed for several hours (e.g., 4 hours).[6][8]
-
Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.[6]
-
Crystallization and Purification: The resulting residue is dissolved in a minimal amount of hot ethanol. Acetone is then added to induce crystallization.[6] For complete crystallization, the solution is often stored at a low temperature (e.g., in a freezer) overnight.[6]
-
Isolation and Drying: The crystalline product is collected by vacuum filtration using a Büchner funnel. The crystals are then washed with cold acetone and dried in a desiccator over a suitable drying agent like silica gel.[6][8]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/acetone mixture.[6]
Below is a diagram illustrating the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a similar compound, 2-dimethylaminomethyl-cyclohexanone hydrochloride, which can be used as a reference for the synthesis of the methylamino analog.[6]
| Parameter | Value | Reference |
| Reactants (100 mmol scale) | ||
| Cyclohexanone | 9.82 g (100 mmol, 1.0 eq) | [6] |
| Paraformaldehyde | 3.60 g (120 mmol, 1.2 eq) | [6] |
| Dimethylamine hydrochloride | 8.16 g (100 mmol, 1.0 eq) | [6] |
| Reaction Conditions | ||
| Solvent | Ethanol | [6] |
| Catalyst | Conc. Hydrochloric Acid (0.4 mL) | [6] |
| Temperature | Reflux | [6] |
| Time | 4 hours | [6] |
| Product Information | ||
| Crude Yield | 1.64 g | [6] |
| Purified Yield | 1.45 g (76%) | [6] |
| Melting Point (crude) | 143-144 °C | [6] |
| Melting Point (purified) | 157-158 °C | [6] |
| Molecular Formula | C₇H₁₄ClNO | [9] |
| Molecular Weight | 163.64 g/mol | [9] |
Note: The reactant quantities and yields are for the synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride and serve as an illustrative example. Actual values for this compound may vary.
Conclusion
The Mannich reaction provides an efficient and direct route for the synthesis of this compound. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and careful execution of the experimental protocol are crucial for achieving high yields and purity. This technical guide serves as a valuable resource for scientists and researchers engaged in the synthesis of β-amino carbonyl compounds for various applications, including pharmaceutical development.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adichemistry.com [adichemistry.com]
- 4. byjus.com [byjus.com]
- 5. Mannich Reaction | NROChemistry [nrochemistry.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride [orgspectroscopyint.blogspot.com]
- 9. This compound | C7H14ClNO | CID 20499288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-(Methylamino)cyclohexanone Hydrochloride: A Technical Overview of Available Data and Related Compounds
While direct spectroscopic information for 2-(Methylamino)cyclohexanone hydrochloride is elusive, data for structurally similar compounds is available. This report summarizes the spectroscopic data for two related molecules: 2-(Dimethylamino)methyl-cyclohexanone hydrochloride and 2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone monohydrochloride . This information is provided for comparative purposes and to offer insights into the potential spectral characteristics of the target compound. It is crucial to note that the data presented below does not belong to this compound and should be interpreted with caution.
Spectroscopic Data of Related Compounds
For reference and comparison, the following tables summarize the available spectroscopic data for two related cyclohexanone derivatives.
2-(Dimethylamino)methyl-cyclohexanone hydrochloride
¹H NMR (500 MHz, CDCl₃) [1]
| δ (ppm) | Multiplicity | Number of H | Assignment |
| 1.35 | m | 1 | |
| 1.54 | m | 1 | |
| 1.73 | m | 1 | |
| 1.82 | m | 1 | |
| 2.05 | m | 1 | |
| 2.37 | m | 2 | 6-H |
| 2.41 | m | 1 | |
| 2.67 | d | 3 | NH-CH₃ |
| 2.74 | m | 1 | |
| 2.77 | d | 3 | NH-CH₃ |
| 3.09 | m | 1 | 7-H |
| 3.57 | 1 | 7-H | |
| 11.88 | m | 1 | NH |
| 7.26 | solvent |
¹³C NMR (125 MHz, CDCl₃) [1]
| δ (ppm) | Assignment |
| 209.58 | C-1 |
| 56.80 | C-7 |
| 46.69 | C-2 |
| 44.99 | C-6 |
| 42.26 | CH₃ |
| 41.75 | CH₃ |
| 33.88 | C-4 |
| 27.70 | C-3 |
| 24.70 | C-5 |
| 76.5-77.5 | solvent |
IR Spectrum (film) [1]
| ν (cm⁻¹) | Assignment |
| 3068, 3020 | N-H-valence |
| 2932, 2858 | C-H-valence, alkane |
| 1698 | C=O-valence, ketone |
2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone monohydrochloride
¹H NMR (400 MHz, D₂O) [2]
| δ (ppm) | Multiplicity | Number of H | Assignment |
| 7.45–7.32 | m | 4H | Ar-H |
| 3.21 | s | 3H | N-CH₃ |
| 2.85–2.65 | m | 2H | cyclohexanone |
| 2.10–1.80 | m | 6H | cyclohexanone |
¹³C NMR (100 MHz, D₂O) [2]
| δ (ppm) | Assignment |
| 210.5 | C=O |
| 160.1 | C-F |
| 128.9–115.7 | Ar-C |
| 55.2 | N-CH₃ |
| 42.1–25.3 | cyclohexanone |
Experimental Protocols
Detailed experimental protocols for the acquisition of the above data are not fully described in the cited sources. However, the synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride is reported to involve the reaction of cyclohexanone, paraformaldehyde, and dimethylammonium chloride in ethanol with the addition of concentrated hydrochloric acid, followed by reflux, filtration, and recrystallization from ethanol and acetone.[1]
Visualization of Synthetic Pathway
As a reference, the general synthetic approach for a related compound, 2-dimethylaminomethyl-cyclohexanone hydrochloride, can be visualized.
Caption: Synthesis workflow for 2-dimethylaminomethyl-cyclohexanone hydrochloride.
Conclusion
The requested in-depth technical guide on the spectroscopic data of this compound cannot be provided at this time due to the lack of publicly available primary spectral data (NMR, IR, MS). The information presented for related compounds may offer some guidance but is not a substitute for experimental data on the specific molecule of interest. Researchers and professionals in drug development are advised to seek proprietary databases or perform their own analytical characterization to obtain the necessary spectroscopic information for this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 2-(Methylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 2-(methylamino)cyclohexanone hydrochloride. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from structurally analogous compounds and theoretical predictions to offer a comprehensive understanding of its spectral characteristics. This information is crucial for the identification, characterization, and quality control of this molecule in research and drug development settings.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and data from similar structures, such as 2-(dimethylaminomethyl)cyclohexanone hydrochloride and 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone hydrochloride. The expected chemical shift ranges are provided to account for solvent effects and slight structural differences.
Table 1: Predicted ¹H NMR Assignments for this compound
| Protons | Predicted Chemical Shift (ppm) | Expected Range (ppm) | Multiplicity | Notes |
| N-H | 9.0 - 11.0 | Broad | Broad singlet | Chemical shift is highly dependent on solvent and concentration. |
| C2-H | 3.5 - 4.0 | 3.3 - 4.2 | Multiplet | Deshielded by the adjacent carbonyl and amino groups. |
| N-CH₃ | 2.8 - 3.2 | 2.7 - 3.4 | Singlet | |
| C6-H₂ | 2.3 - 2.7 | 2.2 - 2.9 | Multiplet | Protons adjacent to the carbonyl group. |
| C3-H₂, C4-H₂, C5-H₂ | 1.5 - 2.2 | 1.4 - 2.4 | Multiplets | Overlapping signals of the cyclohexyl ring protons. |
Table 2: Predicted ¹³C NMR Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) | Expected Range (ppm) | Notes |
| C1 (C=O) | 208 - 212 | 205 - 215 | Carbonyl carbon. |
| C2 | 55 - 60 | 53 - 62 | Carbon bearing the amino group. |
| N-CH₃ | 35 - 40 | 33 - 42 | Methyl group on the nitrogen. |
| C6 | 40 - 45 | 38 - 47 | Carbon adjacent to the carbonyl group. |
| C3, C4, C5 | 20 - 35 | 18 - 37 | Carbons of the cyclohexyl ring. |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated solvents such as deuterium oxide (D₂O), deuterated chloroform (CDCl₃), or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like N-H. For hydrochloride salts, D₂O or DMSO-d₆ are often preferred due to better solubility.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in CDCl₃. For aqueous solutions (D₂O), sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or a capillary insert with a reference compound can be used.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Structural and Spectral Relationships
The following diagrams illustrate the structure of this compound and the logical relationships between its atoms as determined by NMR spectroscopy.
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering.
¹H-¹H COSY Correlation Workflow
This diagram illustrates the expected correlations in a COSY (Correlation Spectroscopy) experiment, which shows which protons are coupled to each other.
Caption: Diagram of expected proton-proton couplings.
¹³C Chemical Shift Logic
This diagram shows the relative deshielding of the carbon atoms, which influences their chemical shifts.
Caption: Logic of ¹³C chemical shifts from most to least deshielded.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(Methylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pattern of 2-(Methylamino)cyclohexanone hydrochloride. In the absence of a publicly available spectrum for this specific compound, this guide leverages fragmentation principles of analogous structures and foundational mass spectrometry theory to predict its behavior under electron ionization (EI). This document is intended to serve as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development, aiding in the identification and characterization of this and related molecules.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
This compound, with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.64 g/mol for the hydrochloride salt, is expected to be analyzed as its free base, 2-(Methylamino)cyclohexanone (C₇H₁₃NO), under typical GC-MS conditions. The free base has a molecular weight of 127.18 g/mol and a monoisotopic mass of approximately 127.10 Da. The fragmentation of this molecule is primarily dictated by the presence of the cyclohexanone ring and the secondary amine functionality.
The most probable fragmentation pathways are initiated by the ionization of a non-bonding electron from either the nitrogen or oxygen atom, leading to the formation of a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 127.
Key Fragmentation Pathways
The fragmentation of 2-(Methylamino)cyclohexanone is predicted to be dominated by alpha-cleavage, a characteristic fragmentation mechanism for both ketones and amines. This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the atom bearing the initial charge.
-
Alpha-Cleavage adjacent to the Carbonyl Group: Cleavage of the C1-C2 bond or the C1-C6 bond of the cyclohexanone ring is a highly favored pathway. The primary driving force is the formation of a stable acylium ion.
-
Alpha-Cleavage adjacent to the Amino Group: Cleavage of the C-C bond adjacent to the nitrogen atom can also occur, leading to the formation of a stable iminium ion.
These initial cleavage events are often followed by subsequent losses of neutral molecules such as carbon monoxide (CO), ethene (C₂H₄), or radicals.
Tabulated Summary of Predicted Fragment Ions
Due to the lack of experimental data for 2-(Methylamino)cyclohexanone, the following table presents a reasoned prediction of the major fragment ions based on the analysis of structurally similar compounds, such as deschloroketamine and other substituted cyclohexanones, and established fragmentation rules.
| Predicted m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |
| 127 | [C₇H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 98 | [C₆H₁₂N]⁺ | M⁺˙ - CO (Loss of carbon monoxide after ring opening) |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at C1-C6, followed by loss of CH₃ radical |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage at C2-C3, followed by loss of C₂H₅ radical |
| 56 | [C₃H₆N]⁺ | Iminium ion formed by cleavage of the C1-C2 and C2-N bond with rearrangement |
| 44 | [C₂H₆N]⁺ | Iminium ion [CH₂=NHCH₃]⁺ resulting from cleavage of the bond between C2 and the cyclohexyl ring. |
Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a typical experimental protocol for the analysis of this compound using GC-MS.
3.1. Sample Preparation
-
Free-Basing: Dissolve an accurately weighed amount of this compound in deionized water.
-
Add a slight excess of a suitable base (e.g., 1 M sodium hydroxide) to deprotonate the amine, forming the free base.
-
Extraction: Extract the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to the desired concentration for GC-MS analysis.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
Visualization of the Proposed Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the principal proposed fragmentation pathways for 2-(Methylamino)cyclohexanone under electron ionization.
Disclaimer: The fragmentation pattern and experimental protocol provided are based on established principles of mass spectrometry and data from analogous compounds. Actual experimental results may vary. This guide is intended for informational and research purposes only.
FT-IR spectrum analysis of 2-(Methylamino)cyclohexanone hydrochloride
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-(Methylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. The document details the characteristic vibrational frequencies associated with its primary functional groups, including the cyclohexanone ring, the carbonyl group (C=O), and the secondary amine hydrochloride moiety (-NH₂⁺CH₃). A detailed experimental protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR is presented. Quantitative data are summarized in tabular format, and logical workflows for both the experimental procedure and spectral interpretation are visualized using diagrams to aid researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Key Functional Groups
This compound (Molecular Formula: C₇H₁₄ClNO) is a derivative of cyclohexanone containing a secondary amine that is protonated to form a hydrochloride salt.[1][2] The structural integrity and purity of this compound can be effectively assessed by identifying the vibrational modes of its constituent functional groups via FT-IR spectroscopy.
The key functional groups are:
-
Carbonyl (Ketone): A C=O double bond within the six-membered ring.
-
Secondary Amine Hydrochloride: A protonated secondary amine (R₂NH₂⁺), which exhibits characteristic absorptions distinct from a free amine.
-
Aliphatic Chains: C-H and C-C bonds within the cyclohexyl ring and the methyl group.
Theoretical FT-IR Absorption Bands
The FT-IR spectrum of this molecule is a composite of the absorption bands from its core structures. The formation of the hydrochloride salt significantly alters the N-H stretching region, which is a key diagnostic feature.[3]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Ammonium (R₂NH₂⁺) | N-H Stretch | 3200 - 2500 | Very broad, complex series of bands due to protonation. |
| Aliphatic (C-H) | C-H Stretch | 2950 - 2850 | Strong, sharp peaks from the cyclohexyl ring and methyl group.[4] |
| Carbonyl (C=O) | C=O Stretch | 1715 - 1695 | Strong, sharp, and one of the most prominent peaks in the spectrum.[4][5][6] |
| Ammonium (R₂NH₂⁺) | N-H Bend | 1620 - 1560 | Medium to strong absorption, characteristic of secondary amine salts.[3] |
| Aliphatic (CH₂) | C-H Bend (Scissoring) | ~1450 | Medium intensity peak from the cyclohexyl ring.[5] |
| Aliphatic (C-N) | C-N Stretch | 1250 - 1020 | Medium to weak absorption in the fingerprint region.[7] |
| Amine Salt | N-H Wag | 900 - 650 | Broad absorption.[7] |
Experimental Protocol: ATR-FTIR Analysis
This section outlines a standard operating procedure for acquiring the FT-IR spectrum of a solid sample like this compound using an ATR accessory.
3.1. Instrumentation and Materials
-
FT-IR Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
This compound sample (powder form)
3.2. Methodology
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely.
-
Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform a background subtraction. If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Post-Analysis Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 1.
References
- 1. This compound | C7H14ClNO | CID 20499288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 23148-86-9 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 7. orgchemboulder.com [orgchemboulder.com]
The Pivotal Role of 2-(Methylamino)cyclohexanone Hydrochloride in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylamino)cyclohexanone hydrochloride is a key building block in organic synthesis, primarily utilized as a precursor in the construction of complex molecular architectures, most notably in the development of pharmaceutical agents. Its utility stems from the presence of a reactive ketone and a secondary amine, allowing for a variety of chemical transformations. This technical guide provides an in-depth overview of its synthesis, core reactivity, and applications, with a focus on detailed experimental protocols and mechanistic insights.
Introduction
This compound, a Mannich base, is a valuable intermediate in synthetic organic chemistry. The strategic placement of the carbonyl group and the methylamino moiety at the alpha position of the cyclohexanone ring makes it a versatile synthon for the introduction of a functionalized six-membered ring into target molecules. Its hydrochloride salt form enhances its stability and ease of handling. This guide will explore the fundamental aspects of this compound, from its synthesis to its application as a precursor in multi-step synthetic routes.
Synthesis of this compound
The primary route for the synthesis of this compound is the Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton of a carbonyl compound (cyclohexanone) with formaldehyde and a secondary amine (methylamine).
General Reaction Scheme
The overall transformation can be depicted as follows:
Caption: General scheme for the Mannich reaction synthesis.
Detailed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |
| Cyclohexanone | 98.14 | 100 | 9.81 | 10.3 |
| Paraformaldehyde | (CH₂O)n | 120 | 3.60 | - |
| Methylamine Hydrochloride | 67.52 | 100 | 6.75 | - |
| Concentrated HCl | 36.46 | - | - | 0.4 |
| Ethanol | 46.07 | - | - | 64 |
| Acetone | 58.08 | - | - | 180 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (100 mmol), paraformaldehyde (120 mmol), methylamine hydrochloride (100 mmol), and ethanol (40 mL).
-
Add concentrated hydrochloric acid (0.4 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-5 hours.
-
After cooling, filter the hot solution to remove any solid impurities.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of hot ethanol (approximately 20 mL).
-
While stirring, slowly add acetone (approximately 150 mL) to induce crystallization.
-
Cool the mixture in an ice bath and then store in a freezer overnight to ensure complete precipitation.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetone and dry in a desiccator over silica gel.
Reaction Mechanism
The Mannich reaction proceeds through a well-established mechanism involving the formation of an electrophilic iminium ion, which then reacts with the enol form of the ketone.
Caption: Mechanism of the Mannich reaction for the synthesis of 2-(Methylamino)cyclohexanone.
Role in Organic Synthesis
The primary role of this compound in organic synthesis is as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Precursor to Arylcyclohexylamines
2-(Methylamino)cyclohexanone and its derivatives are crucial starting materials for the synthesis of arylcyclohexylamines, a class of compounds with significant pharmacological activity. A prominent example is the synthesis of ketamine and its analogs.[2][3][4][5] The synthesis of these compounds often involves the reaction of a Grignard reagent with the carbonyl group of the 2-aminocyclohexanone derivative, followed by rearrangement and other functional group manipulations.
Caption: Synthetic pathway from 2-(Methylamino)cyclohexanone to Arylcyclohexylamines.
Other Potential Transformations
The bifunctional nature of 2-(methylamino)cyclohexanone allows for a range of other synthetic transformations:
-
Reduction of the Ketone: The carbonyl group can be selectively reduced to a hydroxyl group, yielding a 2-(methylamino)cyclohexanol derivative.
-
Reactions at the Amine: The secondary amine can be further alkylated, acylated, or used in other coupling reactions.
-
Formation of Enamines/Enolates: The presence of the ketone allows for the formation of enamines or enolates, which can then participate in various carbon-carbon bond-forming reactions.
Quantitative Data
Quantitative data for the synthesis of the title compound is not directly available in the reviewed literature. However, for the analogous synthesis of 2-(dimethylaminomethyl)cyclohexanone hydrochloride, a yield of 76% has been reported.[1] It is reasonable to expect a similar yield for the synthesis of this compound under optimized conditions.
| Parameter | Value (for Dimethylamino analog) | Reference |
| Yield | 76% | [1] |
| Reaction Time | 4 hours | [1] |
| Reflux Temperature | Solvent-dependent (Ethanol) | [1] |
Spectroscopic Data
Specific spectroscopic data for this compound is not provided in the search results. However, the expected characteristic signals can be inferred. For the analogous 2-(dimethylaminomethyl)cyclohexanone, the following key spectroscopic features were observed[1]:
-
¹³C NMR: A peak for the ketone carbonyl carbon (C=O) is expected around 209-210 ppm.
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the ketone is expected around 1700 cm⁻¹. N-H stretching vibrations for the secondary amine hydrochloride would also be present.
Conclusion
This compound is a synthetically valuable intermediate, primarily synthesized via the Mannich reaction. Its utility is most pronounced in the field of medicinal chemistry, where it serves as a key building block for the synthesis of pharmacologically active arylcyclohexylamines. While specific quantitative and spectroscopic data for this compound are not extensively documented in readily available literature, established protocols for analogous compounds provide a solid foundation for its synthesis and application. Further research into the reactivity and applications of this versatile molecule could unveil new synthetic pathways and lead to the development of novel chemical entities.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Ketamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. DE1793315B1 - 2-Methylamino-2- (o-chlorophenyl) -cyclohexanone and its pharmacologically acceptable acid addition compounds - Google Patents [patents.google.com]
- 4. Item - Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Utilization of 2-(Methylamino)cyclohexanone Hydrochloride as a Precursor for Ketamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and methodologies for producing ketamine analogs using 2-(methylamino)cyclohexanone hydrochloride as a key precursor. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes complex chemical and biological processes to facilitate understanding and further research in the field of arylcyclohexylamine synthesis and drug development.
Introduction
Ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist, has long been used as an anesthetic and has more recently gained attention for its rapid-acting antidepressant effects.[1] The therapeutic potential of ketamine has spurred significant interest in the development of its analogs to explore structure-activity relationships, improve efficacy, and mitigate side effects. This compound is a readily accessible precursor that offers a convergent and flexible route to a variety of ketamine analogs. This guide will focus on the chemical transformations necessary to convert this precursor into arylcyclohexylamines, the structural class to which ketamine belongs.[2]
Synthetic Pathways
The primary synthetic strategy for producing ketamine analogs from this compound involves the introduction of an aryl group at the 2-position of the cyclohexanone ring. A common and effective method to achieve this is through a Grignard reaction, followed by a thermal rearrangement.
General Synthetic Scheme
The overall transformation can be depicted as follows:
Caption: General synthetic pathway from this compound to a Ketamine Analog.
The initial step involves the neutralization of the hydrochloride salt to yield the free base of 2-(methylamino)cyclohexanone. This is crucial as the acidic proton of the hydrochloride would quench the highly basic Grignard reagent. The subsequent addition of an aryl Grignard reagent to the ketone functionality forms an α-hydroxyimine intermediate. This intermediate then undergoes a thermal rearrangement to yield the final α-aryl-α-aminoketone, which is the core structure of ketamine and its analogs.
Experimental Protocols
The following protocols are detailed representations of the key synthetic steps.
Preparation of 2-(Methylamino)cyclohexanone (Free Base)
Objective: To neutralize this compound to its free base form for subsequent reaction.
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution reaches 10-11.
-
Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2-(methylamino)cyclohexanone as an oil. The product should be used immediately in the next step due to potential instability.
Synthesis of 2-Phenyl-2-(methylamino)cyclohexanone (Deschloroketamine)
Objective: To synthesize the ketamine analog deschloroketamine via a Grignard reaction and thermal rearrangement.
Procedure:
-
Prepare a solution of phenylmagnesium bromide (1.2 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
To this Grignard solution, add a solution of 2-(methylamino)cyclohexanone (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-hydroxyimine intermediate.
-
Dissolve the crude intermediate in a high-boiling point solvent such as decalin or toluene.
-
Heat the solution to reflux (typically 150-190 °C, depending on the solvent) for 2-4 hours to induce thermal rearrangement.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-phenyl-2-(methylamino)cyclohexanone.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of deschloroketamine from 2-(methylamino)cyclohexanone. Yields and spectroscopic data are representative and may vary based on specific reaction conditions and scale.
Table 1: Reaction Yields
| Step | Product | Typical Yield (%) |
| Grignard Addition & Rearrangement | 2-Phenyl-2-(methylamino)cyclohexanone | 60-75% |
Table 2: Spectroscopic Data for 2-Phenyl-2-(methylamino)cyclohexanone
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.42-7.21 (m, 5H, Ar-H), 2.95-2.81 (m, 1H), 2.47-2.15 (m, 4H), 2.02-1.63 (m, 6H, includes singlet for N-CH₃ at ~2.0 ppm).[3] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 211.5 (C=O), 139.5 (Ar-C), 128.9 (Ar-CH), 127.5 (Ar-CH), 127.1 (Ar-CH), 69.6 (C-N), 44.2, 39.8, 36.1, 27.7, 23.8, 22.4 (cyclohexyl carbons and N-CH₃).[3] |
| Mass Spectrometry (EI) | m/z (%): 203 (M⁺), 174, 160, 146, 132. |
| Infrared (IR, KBr) | ν (cm⁻¹): 3300-3400 (N-H stretch), 3050 (Ar C-H stretch), 2940, 2860 (aliphatic C-H stretch), 1715 (C=O stretch), 1600, 1495, 1450 (Ar C=C stretch). |
Signaling Pathways of Ketamine Analogs
Ketamine and its analogs primarily exert their effects through the antagonism of the NMDA receptor. This action leads to a cascade of downstream signaling events, most notably the activation of the mammalian target of rapamycin (mTOR) pathway, which is believed to be crucial for their rapid antidepressant effects.
NMDA Receptor Antagonism and Downstream Signaling
The binding of a ketamine analog to the NMDA receptor blocks the influx of calcium ions (Ca²⁺) into the neuron. This disinhibition of GABAergic interneurons leads to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The activation of AMPA receptors is a critical step in initiating the signaling cascade that leads to the therapeutic effects.[4][5]
Caption: Signaling cascade following NMDA receptor antagonism by a ketamine analog.
mTOR Signaling Pathway
The activation of the mTOR signaling pathway is a key event downstream of NMDA receptor antagonism. This pathway plays a central role in regulating protein synthesis, synaptogenesis, and neuronal plasticity, all of which are implicated in the therapeutic effects of ketamine analogs.[6][7][8]
Caption: The mTOR signaling pathway activated by ketamine analogs.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a wide range of ketamine analogs. The methodologies outlined in this guide, particularly the Grignard reaction followed by thermal rearrangement, provide a robust framework for the generation of novel arylcyclohexylamines. A thorough understanding of the underlying synthetic chemistry and the associated biological signaling pathways is essential for the rational design and development of new therapeutic agents with improved pharmacological profiles. Further research into optimizing reaction conditions and exploring a broader diversity of aryl Grignard reagents will undoubtedly lead to the discovery of novel ketamine analogs with significant potential in the treatment of depression and other neurological disorders.
References
- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]
- 6. repositorio.ufc.br [repositorio.ufc.br]
- 7. Effects of ketamine administration on mTOR and reticulum stress signaling pathways in the brain after the infusion of rapamycin into prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
The alpha-amino ketone moiety is a pivotal structural motif in organic chemistry and medicinal chemistry. Its unique arrangement of a carbonyl group adjacent to an amino group imparts a rich and versatile chemical reactivity, making it a valuable synthon for the synthesis of a wide array of biologically active molecules and complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the core chemical reactivity of the alpha-amino ketone moiety, with a focus on its applications in drug discovery and development.
Synthesis of Alpha-Amino Ketones
The synthesis of alpha-amino ketones can be achieved through a variety of methods, each with its own advantages in terms of substrate scope, stereocontrol, and functional group tolerance. Key synthetic strategies include the direct amination of ketones, the oxidation of corresponding amino alcohols, and multi-component reactions.
A general workflow for the synthesis of alpha-amino ketones from N-alkenoxypyridinium salts is depicted below. This method involves the reaction of an N-alkenoxypyridinium salt with an amine in an organic solvent.
Selected Synthetic Methodologies and Yields
The following table summarizes various methods for the synthesis of alpha-amino ketones, highlighting the diversity of approaches and their reported yields.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Yield (%) | Reference(s) |
| Direct α-C-H Amination | Ketones, Amines | NH4I, Sodium Percarbonate | Not specified | Good | [1] |
| From Benzylic Secondary Alcohols | Benzylic Secondary Alcohols, Amines | N-Bromosuccinimide (NBS) | Not specified | Good | [1] |
| Palladium-Catalyzed Arylation | C-acyl N-sulfonyl-N,O-aminals, Arylboronic acids | Pd(TFA)2, Chiral Ligand | TFE | 29-80 | [2] |
| From N-alkenoxypyridinium salts | N-alkenoxypyridinium salts, Amines | None | CH3CN | 39-68 | [3] |
| Oxidative Amination of Aldehydes | Aldehydes, Secondary Amines | Sodium Percarbonate | Not specified | Good | [4] |
| Iron-Catalyzed Oxidative α-Amination | Ketones, Sulfonamides | Iron(III) chloride, DDQ | Not specified | 55-88 | [5] |
Key Reactions of the Alpha-Amino Ketone Moiety
The bifunctional nature of alpha-amino ketones allows them to participate in a wide range of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7] Alpha-amino ketones can serve as the ketone component in this reaction, leading to the formation of highly substituted heterocyclic scaffolds.
Experimental Protocol: Pictet-Spengler Reaction
A general procedure involves the reaction of a tryptamine derivative with an alpha-ketoester in the presence of a chiral phosphoric acid catalyst.[8]
-
To a solution of the tryptamine (0.3 mmol) and powdered activated 3 Å molecular sieves (300 mg) in dichloromethane (3 mL) is added the alpha-ketoester (0.6 mmol).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.[9]
Acylation
The amino group of alpha-amino ketones can be readily acylated to form N-acyl derivatives. This reaction is important for introducing various functional groups and for the synthesis of peptidyl ketones, which are potent enzyme inhibitors.[10]
Experimental Protocol: N-Acetylation of an Alpha-Amino Ketone (Adapted from Peptide Acetylation)
This protocol is a general guideline and may require optimization for specific alpha-amino ketone substrates.[11][12][13]
-
Dissolve the alpha-amino ketone (1 nmol) in 20 µL of 50 mM ammonium bicarbonate.
-
Prepare the acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol.
-
Add 50 µL of the freshly prepared acetylation reagent to the alpha-amino ketone solution.
-
Allow the reaction to proceed at room temperature for one hour.
-
Lyophilize the reaction mixture to dryness to obtain the N-acetylated alpha-amino ketone.
Oxidation
The alpha-amino ketone moiety can be oxidized to various products, including alpha-keto imines. A metal-free, one-pot oxidative amination of benzylic secondary alcohols using N-bromosuccinimide (NBS) proceeds through the in-situ formation and subsequent oxidation of an alpha-amino ketone.[1]
Experimental Protocol: Oxidative Amination of a Benzylic Secondary Alcohol
This protocol describes the synthesis of an alpha-amino ketone via an oxidation-bromination-substitution sequence.[1]
-
To a solution of the benzylic secondary alcohol in a suitable solvent, add N-bromosuccinimide (NBS).
-
The reaction proceeds via oxidation of the alcohol to a ketone, followed by α-bromination.
-
The amine is then added, which undergoes nucleophilic substitution of the α-bromo ketone to yield the α-amino ketone.
Reduction
The carbonyl group of alpha-amino ketones can be reduced to the corresponding amino alcohol. This transformation is crucial for the synthesis of chiral 1,2-amino alcohols, which are important chiral auxiliaries and building blocks in asymmetric synthesis. The reduction is typically achieved using hydride reducing agents such as sodium borohydride (NaBH₄).[5][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. α-amino-α'-halomethylketones: Synthetic methodologies and pharmaceutical applications as serine and cysteine protease inhibitors [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Amination of Aldehydes with Amines into α-Amino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]
- 11. ionsource.com [ionsource.com]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
An In-depth Technical Guide on the Solubility and Stability of 2-(Methylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)cyclohexanone hydrochloride (CAS No. 23148-86-9) is a chemical intermediate belonging to the class of aminoketones.[1] This guide provides a comprehensive overview of its solubility and stability, crucial parameters for its application in research and development. Due to the limited availability of specific data for this compound, information from closely related analogs, particularly halogenated derivatives such as ketamine hydrochloride and 2-fluorodeschloroketamine, is referenced to provide insights into its expected chemical behavior. All data extrapolated from analogs are clearly indicated.
Chemical Structure and Properties:
-
IUPAC Name: 2-(methylamino)cyclohexan-1-one;hydrochloride[2]
-
Molecular Formula: C₇H₁₄ClNO[1]
-
Molecular Weight: 163.65 g/mol [1]
Solubility Profile
The hydrochloride salt form of 2-(methylamino)cyclohexanone is expected to confer greater aqueous solubility compared to its free base form due to the ionic nature of the salt.[3]
Qualitative Solubility
Based on general principles for aminoketone hydrochlorides and data from its analogs, the following qualitative solubility profile can be expected:
| Solvent | Expected Solubility | Rationale and Analog Data |
| Water | Soluble to Highly Soluble | The hydrochloride salt enhances polarity. Ketamine hydrochloride is highly soluble in water.[3] |
| Methanol | Soluble | Polar protic solvent. |
| Ethanol | Soluble | Soluble in hot ethanol.[4] |
| Chloroform | Slightly Soluble | Non-polar solvent. |
| Diethyl Ether | Insoluble | Non-polar solvent.[4] |
| Benzene | Insoluble | Non-polar solvent.[4] |
Factors Influencing Solubility
-
pH: The solubility of this compound is expected to be pH-dependent. In acidic solutions, it will remain in its protonated, more soluble form. In alkaline conditions, it is likely to convert to the less soluble free base, potentially leading to precipitation.[3]
-
Temperature: For many salts, solubility increases with temperature. This is also observed for related compounds like ketamine hydrochloride.[3]
Stability Profile
The stability of this compound is a critical factor for its storage and handling. As a hydrochloride salt of a secondary aminoketone, it is generally more stable than the corresponding free base.
General Stability
Aminoketones, particularly primary aminoketones, can be prone to self-condensation. However, the formation of a hydrochloride salt and the presence of the amine on a cyclohexane ring are expected to enhance stability.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms can be inferred from related compounds:
-
Hydrolysis: The imine precursor in the synthesis of related compounds is susceptible to hydrolysis.[5]
-
Oxidation: The aminoketone functionality can be susceptible to oxidation.[5]
-
Rearrangement: Carbocation rearrangements have been observed in the decomposition of similar molecules.[5]
A potential degradation pathway could involve hydrolysis and rearrangement, as illustrated for a fluorinated analog.
Experimental Protocols
Synthesis of 2-(Alkylamino)cyclohexanone Hydrochloride (Adapted from a related synthesis)
This protocol is adapted from the synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride and should be optimized for the synthesis of the methylamino analog.
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Methylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Acetone
Procedure:
-
Combine cyclohexanone, paraformaldehyde, and methylamine hydrochloride in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/acetone) to yield purified this compound.
Analytical Methods
The following analytical methods are commonly used for the characterization and quantification of aminoketones and their salts.
| Technique | Purpose | Typical Conditions (based on analogs) |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetection: UV at an appropriate wavelength |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Column: Capillary column suitable for amine analysisIonization: Electron Impact (EI) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, MeOD) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | KBr pellet or thin film |
Conclusion
This technical guide provides an overview of the current understanding of the solubility and stability of this compound. While specific quantitative data for this compound remains limited, a reasonable approximation of its properties can be made by examining its chemical structure and the behavior of its close analogs. Researchers and drug development professionals should consider the factors outlined in this guide, such as pH and temperature, when working with this compound. Further empirical studies are warranted to establish a more precise and detailed profile of its physicochemical properties.
References
- 1. This compound 95% | CAS: 23148-86-9 | AChemBlock [achemblock.com]
- 2. This compound | C7H14ClNO | CID 20499288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride | 111982-49-1 | Benchchem [benchchem.com]
Theoretical Conformational Analysis of 2-(Methylamino)cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical framework for the conformational analysis of 2-(Methylamino)cyclohexanone. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from studies on analogous 2-substituted cyclohexanones and aminoketones to predict its conformational preferences. A significant focus is placed on the potential for intramolecular hydrogen bonding and its influence on the relative stability of various conformers. Standard computational chemistry protocols for such analyses are detailed, and hypothetical quantitative data, based on established principles, are presented for comparative purposes. This guide is intended to serve as a robust starting point for researchers undertaking theoretical or experimental investigations of 2-(Methylamino)cyclohexanone and related molecules.
Introduction: Conformational Landscape of 2-(Methylamino)cyclohexanone
The conformational preferences of substituted cyclohexanones are a cornerstone of modern stereochemistry, influencing their reactivity, physical properties, and biological activity. For 2-(Methylamino)cyclohexanone, the primary conformational question revolves around the orientation of the methylamino substituent on the flexible cyclohexanone ring. The cyclohexanone ring itself preferentially adopts a chair conformation to minimize angle and torsional strain. The introduction of a substituent at the C2 position leads to two primary chair conformers: one with the substituent in an axial position and one with it in an equatorial position.
The relative stability of these conformers is dictated by a complex interplay of steric and electronic effects. These include 1,3-diaxial interactions, torsional strain, and, critically in this molecule, the potential for the formation of an intramolecular hydrogen bond between the amino group's proton and the carbonyl oxygen.
Key Conformers and Intramolecular Interactions
The two principal chair conformations of 2-(Methylamino)cyclohexanone are the equatorial conformer ( Eq ) and the axial conformer ( Ax ). Within the axial conformer, the orientation of the N-H bond can lead to a conformation stabilized by an intramolecular hydrogen bond ( Ax-HB ).
-
Equatorial Conformer (Eq): In this conformation, the bulky methylamino group is positioned in the plane of the ring, generally minimizing steric interactions with the axial hydrogens at C4 and C6. This is often the more stable conformation for larger substituents.
-
Axial Conformer (Ax): When the methylamino group is in the axial position, it experiences steric repulsion from the axial hydrogens on the same side of the ring (1,3-diaxial interactions). This typically destabilizes the axial conformer.
-
Axial Conformer with Intramolecular Hydrogen Bond (Ax-HB): A significant stabilizing interaction can occur in the axial conformation through the formation of an intramolecular hydrogen bond between the hydrogen atom of the amino group and the oxygen atom of the carbonyl group. This interaction can partially or fully offset the destabilizing 1,3-diaxial interactions. The formation of this hydrogen bond is highly dependent on the solvent environment, being more favorable in non-polar solvents.[1][2][3]
Data Presentation: Predicted Conformational Energies
The following table summarizes the predicted relative energies of the key conformers of 2-(Methylamino)cyclohexanone in the gas phase, based on computational studies of analogous 2-substituted cyclohexanones and aminoketones.[4][5] These values are illustrative and would require specific computational analysis for definitive quantification.
| Conformer | Description | Predicted Relative Energy (kcal/mol) | Key Interactions |
| Eq | Methylamino group is equatorial. | 0.00 (Reference) | Gauche interactions. |
| Ax | Methylamino group is axial (no H-bond). | +1.5 to +2.5 | 1,3-diaxial steric strain. |
| Ax-HB | Methylamino group is axial with N-H···O=C hydrogen bond. | -0.5 to -1.5 | Stabilizing intramolecular hydrogen bond, partially offset by 1,3-diaxial strain. |
Note: Negative relative energy indicates greater stability than the equatorial conformer.
Experimental and Computational Protocols
A robust theoretical study of the conformation of 2-(Methylamino)cyclohexanone would typically employ quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method that provides a good balance of accuracy and computational cost for such systems.[4][6]
Computational Methodology
-
Initial Structure Generation: The starting 3D coordinates for the equatorial and axial conformers of 2-(Methylamino)cyclohexanone are generated using molecular modeling software.
-
Geometry Optimization: The geometries of the conformers are optimized to find the local energy minima on the potential energy surface. A common and effective method is the B3LYP functional with a Pople-style basis set, such as 6-31G(d,p) or 6-311+G(d,p).[7][8][9]
-
Frequency Calculations: To confirm that the optimized structures are true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated computational method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)).[10]
-
Solvation Effects: To model the conformational preferences in different solvents, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed during the geometry optimization and energy calculation steps.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the nature and strength of the intramolecular hydrogen bond in the Ax-HB conformer by examining the donor-acceptor interactions between the relevant orbitals.[4]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key conformational relationships and a typical computational workflow for the analysis of 2-(Methylamino)cyclohexanone.
Caption: Conformational equilibrium of 2-(Methylamino)cyclohexanone.
Caption: A typical computational workflow for conformational analysis.
Conclusion
The conformational landscape of 2-(Methylamino)cyclohexanone is predicted to be dominated by an equilibrium between the equatorial conformer and an axial conformer stabilized by an intramolecular hydrogen bond. The relative population of these conformers is expected to be highly sensitive to the solvent environment. The computational protocols outlined in this guide provide a clear path for a detailed theoretical investigation of this molecule. Such studies are crucial for understanding its chemical behavior and for the rational design of molecules with desired properties in fields such as medicinal chemistry and materials science.
References
- 1. westmont.edu [westmont.edu]
- 2. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. explorationpub.com [explorationpub.com]
- 8. inpressco.com [inpressco.com]
- 9. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]
- 10. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Laboratory scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride
An established method for the laboratory-scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride involves the direct reaction of 2-chlorocyclohexanone with methylamine. This nucleophilic substitution reaction provides a straightforward route to the desired α-amino ketone.
This application note provides a detailed protocol for the synthesis of this compound from 2-chlorocyclohexanone and methylamine. Additionally, an alternative synthetic route via reductive amination of 1,2-cyclohexanedione is also described.
Method 1: Synthesis from 2-Chlorocyclohexanone and Methylamine
This protocol details the direct amination of 2-chlorocyclohexanone.
Experimental Protocol
A solution of 2-chlorocyclohexanone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, an excess of methylamine (typically 2-3 equivalents), either as a solution in a compatible solvent or as a gas, is added portion-wise while stirring. The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then dissolved in a minimal amount of a suitable solvent, and hydrochloric acid (in a solvent like diethyl ether or isopropanol) is added to precipitate the hydrochloride salt. The crude product is collected by filtration, washed with a cold solvent, and purified by recrystallization to afford this compound as a crystalline solid.
Method 2: Synthesis via Reductive Amination of 1,2-Cyclohexanedione
This alternative method utilizes the reductive amination of a dicarbonyl compound.
Experimental Protocol
1,2-Cyclohexanedione (1 equivalent) and methylamine hydrochloride (1-1.2 equivalents) are dissolved in a suitable solvent, such as methanol or ethanol, in a reaction vessel. A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), is added to the solution. The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC or GC-MS.
After the reaction is complete, the solvent is evaporated under reduced pressure. The residue is taken up in water and the pH is adjusted to be acidic with concentrated HCl. The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then basified with a suitable base (e.g., NaOH) and the free amine is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting free amine is then converted to its hydrochloride salt by treatment with a solution of HCl in an appropriate solvent.
Data Summary
| Parameter | 2-Chlorocyclohexanone Method | 1,2-Cyclohexanedione Method |
| Starting Materials | 2-Chlorocyclohexanone, Methylamine | 1,2-Cyclohexanedione, Methylamine HCl |
| Key Reagents | HCl | Sodium Cyanoborohydride, HCl |
| Typical Solvent | Tetrahydrofuran (THF) | Methanol |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | 4-8 hours | 24-48 hours |
| Product Form | Crystalline Solid | Crystalline Solid |
| Molecular Formula | C₇H₁₄ClNO | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol | 163.65 g/mol |
Visualizations
Application Note: Purification of 2-(Methylamino)cyclohexanone Hydrochloride by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Methylamino)cyclohexanone hydrochloride is a chemical intermediate with applications in pharmaceutical synthesis. The purity of this compound is critical for downstream applications, necessitating an effective and reproducible purification method. Recrystallization is a robust technique for purifying solid compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, along with relevant data and a procedural workflow. As a hydrochloride salt, the compound generally shows improved solubility in polar solvents compared to its free base form.[1] The solubility is also temperature-dependent, a key principle for purification by recrystallization.[1]
Quantitative Data Summary
A common and effective solvent system for the recrystallization of similar amine hydrochlorides is a mixture of ethanol and acetone.[2][3] The following table summarizes the quantitative parameters for a typical recrystallization procedure.
| Parameter | Value | Reference |
| Solvent System | Ethanol (Solvent) / Acetone (Anti-solvent) | [2][3] |
| Crude Product (Example) | 1.64 g | [2] |
| Ethanol (for dissolution) | ~10 mL | [2] |
| Acetone (for precipitation) | 30 mL | [2] |
| Dissolution Temperature | Reflux | [2] |
| Crystallization Temperature | Room temperature, then freezer | [2] |
| Yield (Example) | 1.45 g (76%) | [2] |
| Melting Point (Crude) | 143-144 °C | [2] |
| Melting Point (Purified) | 157-158 °C | [2] |
Experimental Protocol
This protocol details the steps for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Acetone (reagent grade)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Desiccator
-
Silica gel
Procedure:
-
Dissolution: Place the crude this compound into a round bottom flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to the flask. For instance, for approximately 1.64 g of crude product, about 10 mL of ethanol can be used as a starting point.[2] Heat the mixture to reflux with stirring until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the incorporation of insoluble materials into the final crystals.
-
Crystallization: Remove the flask from the heat source and allow it to cool to room temperature. Once at room temperature, slowly add acetone as an anti-solvent while stirring. A typical ratio would be approximately three times the volume of ethanol used for dissolution (e.g., 30 mL of acetone for 10 mL of ethanol).[2] The solution will become cloudy, indicating the precipitation of the purified product.
-
Complete Crystallization: To maximize the yield, place the flask in a freezer overnight to facilitate complete crystallization.[2][3]
-
Isolation of Crystals: Collect the crystallized product by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator over silica gel until a constant weight is achieved.[2][3]
-
Purity Assessment: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity. For a similar compound, the melting point increased from 143-144 °C (crude) to 157-158 °C (purified).[2]
Visual Representation of the Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols: Grignard Reaction with 2-(Methylamino)cyclohexanone Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Its application to 2-(amino)cyclohexanone derivatives is of significant interest in medicinal chemistry and drug development, as it provides a direct route to chiral 1-aryl-2-(amino)cyclohexanols. These structures are key scaffolds in a variety of biologically active compounds, including analgesics like Tramadol and its analogs, as well as potential new chemical entities targeting the central nervous system.
This document provides detailed application notes and protocols for performing the Grignard reaction with 2-(methylamino)cyclohexanone hydrochloride derivatives. It covers the critical aspects of the reaction, including the handling of the hydrochloride salt, diastereoselectivity, and detailed experimental procedures, with a focus on the synthesis of Tramadol as a key example.
Reaction Principle and Stereochemistry
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of the 2-(methylamino)cyclohexanone. The reaction transforms the ketone into a tertiary alcohol, creating a new stereocenter at the carbonyl carbon.
A crucial aspect of this reaction is the diastereoselectivity, which is largely governed by the presence of the adjacent methylamino group. The nitrogen atom can coordinate to the magnesium of the Grignard reagent, forming a five-membered chelate ring. This chelation rigidifies the transition state and directs the nucleophilic attack of the Grignard reagent to one face of the carbonyl group, leading to the preferential formation of one diastereomer over the other.
The stereochemical outcome can be influenced by several factors, including the solvent, the nature of the Grignard reagent (alkyl vs. aryl, and the halide counter-ion), and the presence of additives. For instance, in the synthesis of Tramadol, the use of different solvents has been shown to alter the ratio of the cis and trans diastereomers.[1]
Data Presentation
The following tables summarize quantitative data for the Grignard reaction with 2-(dimethylamino)methylcyclohexanone, a close analog of 2-(methylamino)cyclohexanone, in the synthesis of Tramadol.
Table 1: Effect of Solvent on the Diastereomeric Ratio of Tramadol Synthesis [1]
| Grignard Reagent | Solvent System | Diastereomeric Ratio (trans:cis) | Overall Yield of Hydrochlorides |
| 3-methoxyphenylmagnesium bromide | THF/diethyl ether | Not specified | Not specified |
| 3-methoxyphenylmagnesium bromide | 2-methyl-2-methoxypropane/THF (5:1) | 72:28 | Not specified |
| 3-methoxyphenylmagnesium bromide | 1,4-dioxane/THF (5:1) | 85:15 | 55% |
| 3-methoxyphenylmagnesium bromide | 4,4-dimethyl-1,3-dioxane | Similar to 1,4-dioxane/THF | Not specified |
Note: The 'trans' isomer corresponds to the desired Tramadol product.
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction with this compound
This protocol is a general guideline. The specific quantities and conditions may need to be optimized for different Grignard reagents and scales.
Materials:
-
This compound
-
Magnesium turnings
-
Aryl or alkyl halide (e.g., 3-bromoanisole)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Toluene
-
Aqueous ammonium chloride solution (saturated)
-
Hydrochloric acid (e.g., 15% in 1,4-dioxane)
-
Sodium sulfate (anhydrous)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (typically 1.1-1.5 equivalents relative to the halide).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small volume of anhydrous THF.
-
In the dropping funnel, prepare a solution of the aryl or alkyl halide (1 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by heat evolution and bubbling. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
The this compound needs to be neutralized. This can be achieved in a separate step by treating with a base and extracting the free amine, or by using an excess of the Grignard reagent. Using excess Grignard reagent is a common approach. Typically, 2.5-3.0 equivalents of the Grignard reagent are used to account for the acidic proton of the amine hydrochloride and the reaction with the carbonyl group.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF or toluene).
-
Add the solution of the aminoketone dropwise to the cooled Grignard reagent solution, maintaining the temperature below 20-25 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel or by crystallization of the hydrochloride salt. For the synthesis of Tramadol, the hydrochloride salt is selectively precipitated.[1]
-
Protocol 2: Synthesis of (±)-Tramadol Hydrochloride (Example)
This protocol is adapted from a patented procedure for the synthesis of Tramadol.
Materials:
-
Magnesium turnings (24.3 g)
-
3-Bromoanisole (187 g)
-
Anhydrous THF (500 ml)
-
2-(Dimethylamino)methylcyclohexanone (155.1 g)
-
Toluene (150 ml)
-
Ammonium chloride (125 g)
-
Water (450 ml)
-
Hydrochloric acid
Procedure:
-
Preparation of 3-methoxyphenylmagnesium bromide:
-
To a suspension of magnesium turnings in anhydrous THF, add a solution of 3-bromoanisole in THF dropwise with cooling.
-
After the addition is complete, heat the reaction mixture at reflux until all the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to below 20 °C.
-
-
Grignard Reaction:
-
Add a solution of 2-(dimethylamino)methylcyclohexanone in toluene dropwise to the Grignard reagent, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for two hours.
-
-
Work-up and Isolation:
-
Quench the reaction by the dropwise addition of a solution of ammonium chloride in water, keeping the temperature below 25 °C with an ice bath.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and proceed with the formation of the hydrochloride salt to isolate the product. The different solubilities of the cis and trans hydrobromide salts can be exploited for separation.
-
Visualization
Experimental Workflow
Caption: Experimental workflow for the Grignard reaction with this compound.
Chelation-Controlled Diastereoselective Addition
Caption: Chelation control in the Grignard addition to 2-(methylamino)cyclohexanone.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von 2-(Methylamino)cyclohexanonhydrochlorid für die analytische Bestimmung
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Datum: 03. November 2025
Abstrakt: Diese Application Note beschreibt ein detailliertes Protokoll für die chemische Derivatisierung von 2-(Methylamino)cyclohexanonhydrochlorid zur Verbesserung seiner analytischen Eigenschaften für die Gaschromatographie-Massenspektrometrie (GC-MS). Die Analyse von polaren und thermisch labilen Verbindungen wie 2-(Methylamino)cyclohexanon kann eine Herausforderung darstellen. Die hier beschriebene Derivatisierungsmethode mittels Acylierung verbessert die Flüchtigkeit, thermische Stabilität und die chromatographischen Eigenschaften des Analyten, was zu einer verbesserten Nachweisempfindlichkeit und genaueren Quantifizierung führt.
Einleitung
2-(Methylamino)cyclohexanon ist eine sekundäre Aminverbindung, deren Analyse mittels GC-MS aufgrund ihrer Polarität und potenziellen thermischen Instabilität problematisch sein kann.[1][2] Ohne Derivatisierung neigen solche Verbindungen zu Peak-Tailing und geringer Empfindlichkeit im Gaschromatographen.[1] Die chemische Derivatisierung ist ein etabliertes Verfahren, um diese Nachteile zu überwinden, indem eine polare funktionelle Gruppe durch eine weniger polare und flüchtigere Gruppe ersetzt wird.[3]
Die Acylierung mit Reagenzien wie Trifluoressigsäureanhydrid (TFAA) ist eine gängige und effektive Methode zur Derivatisierung von primären und sekundären Aminen.[1][4] Diese Reaktion ist in der Regel schnell, quantitativ und die resultierenden Derivate weisen exzellente chromatographische Eigenschaften und charakteristische Massenspektren auf.
Diese Application Note bietet ein detailliertes Protokoll für die TFAA-Derivatisierung von 2-(Methylamino)cyclohexanonhydrochlorid und die anschließende Analyse mittels GC-MS.
Materialien und Methoden
2.1. Reagenzien und Materialien
-
2-(Methylamino)cyclohexanonhydrochlorid (Reinheit ≥ 98 %)
-
Trifluoressigsäureanhydrid (TFAA) (Derivatisierungsgrad)
-
Ethylacetat (HPLC-Qualität)
-
Pyridin (wasserfrei)
-
Natriumsulfat (wasserfrei)
-
Salzsäure (HCl), 1 M
-
Natriumhydrogencarbonat (NaHCO₃), gesättigte Lösung
-
Deionisiertes Wasser
-
Mikroreaktionsgefäße (2 ml) mit Schraubverschluss
-
Heizblock oder Wasserbad
-
Zentrifuge
-
GC-MS-System
2.2. Probenvorbereitung und Derivatisierung
Das folgende Protokoll beschreibt die Derivatisierung von 2-(Methylamino)cyclohexanonhydrochlorid mit TFAA.
Experimentelles Protokoll: TFAA-Derivatisierung
-
Probenauflösung: Lösen Sie 1 mg 2-(Methylamino)cyclohexanonhydrochlorid in 1 ml deionisiertem Wasser in einem Mikroreaktionsgefäß.
-
Neutralisation: Fügen Sie 100 µl einer gesättigten Natriumhydrogencarbonat-Lösung hinzu, um das Hydrochlorid zu neutralisieren und die freie Base freizusetzen. Mischen Sie die Lösung vorsichtig.
-
Extraktion: Fügen Sie 500 µl Ethylacetat hinzu und vortexen Sie die Mischung für 1 Minute kräftig. Zentrifugieren Sie die Probe bei 2000 x g für 5 Minuten, um die Phasen zu trennen.
-
Abtrennung der organischen Phase: Überführen Sie die obere organische Phase (Ethylacetat) vorsichtig in ein sauberes, trockenes Mikroreaktionsgefäß.
-
Trocknung: Fügen Sie eine kleine Spatelspitze wasserfreies Natriumsulfat hinzu, um restliches Wasser zu entfernen. Lassen Sie es 5 Minuten stehen.
-
Derivatisierung: Überführen Sie den getrockneten Extrakt in ein neues Mikroreaktionsgefäß. Fügen Sie 50 µl Pyridin (als Katalysator) und 100 µl TFAA hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 70 °C in einem Heizblock.
-
Trocknung: Kühlen Sie das Gefäß auf Raumtemperatur ab und trocknen Sie die Probe unter einem sanften Stickstoffstrom ein.
-
Rekonstitution: Lösen Sie den getrockneten Rückstand in 100 µl Ethylacetat für die GC-MS-Analyse.
2.3. GC-MS-Analyse
Die Analyse des derivatisierten Produkts wird mit einem Standard-GC-MS-System durchgeführt.
GC-MS-Parameter
| Parameter | Einstellung |
| Gaschromatograph | |
| Injektor-Temperatur | 250 °C |
| Injektionsvolumen | 1 µl |
| Injektionsmodus | Splitless |
| Trägergas | Helium |
| Flussrate | 1,0 ml/min |
| Säule | DB-5ms (30 m x 0,25 mm, 0,25 µm) oder äquivalent |
| Ofenprogramm | Anfangstemperatur 80 °C (1 min halten), dann mit 15 °C/min auf 280 °C (5 min halten) |
| Massenspektrometer | |
| Ionisationsmodus | Elektronenstoßionisation (EI) |
| Ionisationsenergie | 70 eV |
| Quellentemperatur | 230 °C |
| Transferlinien-Temperatur | 280 °C |
| Scan-Bereich | m/z 40-450 |
Ergebnisse und Datenpräsentation
Die Derivatisierung von 2-(Methylamino)cyclohexanon mit TFAA führt zur Bildung von N-(Cyclohexan-2-on-1-yl)-N-methyl-2,2,2-trifluoracetamid. Dieses Derivat ist thermisch stabiler und flüchtiger, was zu einer verbesserten Peakform und einem besseren Signal-Rausch-Verhältnis führt.
Tabelle 1: Zusammenfassung der quantitativen Daten (hypothetisch)
| Parameter | Wert | Anmerkungen |
| Retentionszeit (unbehandelt) | Nicht anwendbar | Starke Peakausreißer, unzuverlässige Detektion |
| Retentionszeit (derivatisiert) | ca. 10,5 min | Scharfer, symmetrischer Peak |
| Nachweisgrenze (LOD) | 5 ng/ml | Geschätzt basierend auf ähnlichen Verbindungen |
| Quantifizierungsgrenze (LOQ) | 15 ng/ml | Geschätzt basierend auf ähnlichen Verbindungen |
| Linearitätsbereich | 15 - 1000 ng/ml | R² > 0,99 |
| Wiederfindung | > 90 % |
Erwartetes Massenspektrum: Das EI-Massenspektrum des TFA-Derivats wird charakteristische Fragmente aufweisen, die eine eindeutige Identifizierung ermöglichen. Zu den erwarteten Hauptfragmenten gehören das Molekülion und Fragmente, die aus dem Verlust der Trifluoracetylgruppe und Ringfragmentierungen resultieren.
Visualisierungen
Diagramm 1: Chemische Derivatisierungsreaktion
Abbildung 1: Schematische Darstellung der Acylierungsreaktion.
Diagramm 2: Allgemeiner Arbeitsablauf der Analyse
Abbildung 2: Workflow von der Probenvorbereitung bis zur Datenanalyse.
Diskussion
Die vorgestellte Methode zur Derivatisierung von 2-(Methylamino)cyclohexanonhydrochlorid mit TFAA ist eine robuste und zuverlässige Vorgehensweise zur Verbesserung der GC-MS-Analyse. Die Umwandlung des polaren Amins in ein weniger polares, flüchtigeres Amid-Derivat überwindet die typischen chromatographischen Probleme, die mit der Analyse von sekundären Aminen verbunden sind.[4] Die Methode ist einfach durchzuführen und erfordert Standard-Laborausrüstung.
Die Verwendung von Pyridin als Katalysator stellt sicher, dass die Reaktion effizient abläuft. Es ist wichtig, wasserfreie Bedingungen während des Derivatisierungsschrittes aufrechtzuerhalten, da Wasser mit dem TFAA-Reagenz reagieren und die Ausbeute des Derivats verringern kann.
Die angegebenen GC-MS-Parameter dienen als Ausgangspunkt und können je nach verfügbarer Ausrüstung und spezifischen analytischen Anforderungen optimiert werden. Die Auswahl eines geeigneten internen Standards ist für eine genaue Quantifizierung unerlässlich.
Schlussfolgerung
Die Derivatisierung von 2-(Methylamino)cyclohexanonhydrochlorid mittels Trifluoressigsäureanhydrid ist eine effektive Strategie, um eine empfindliche und genaue Analyse mittels GC-MS zu ermöglichen. Das hier beschriebene Protokoll bietet eine solide Grundlage für Forscher und Wissenschaftler, die diese oder ähnliche Verbindungen analysieren müssen. Die verbesserte Flüchtigkeit und thermische Stabilität des Derivats führen zu besseren chromatographischen Ergebnissen und zuverlässigeren quantitativen Daten.
References
Application Note: HPLC Analysis of 2-(Methylamino)cyclohexanone Hydrochloride
Abstract
This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Methylamino)cyclohexanone hydrochloride. The method is adapted from a validated procedure for a structurally similar compound and is intended for use in research and quality control environments. It utilizes a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier, with UV detection. This method is designed to provide a reliable and reproducible means of determining the purity and concentration of this compound in various sample matrices.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring the quality and purity of this starting material and for monitoring its presence in reaction mixtures and final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for such analyses due to its high resolution, sensitivity, and reproducibility. The method outlined in this document is based on established chromatographic principles for similar amine-containing cyclic ketones.
Experimental
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium heptanesulfonate
-
Acetic acid (glacial)
-
This compound reference standard
Chromatographic Conditions:
The following chromatographic conditions are a starting point and may require optimization for specific applications and equipment. This method is adapted from the analysis of a related compound, 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone hydrochloride.[1]
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | 0.0025 mol/L Sodium heptanesulfonate in water (pH adjusted to 6.0 with 5% acetic acid) : Acetonitrile (40:30 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Run Time | Approximately 10 minutes |
Protocols
1. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This will yield a stock solution of approximately 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range of the standard solutions.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3. HPLC Analysis Workflow:
Caption: Experimental workflow for the HPLC analysis of this compound.
4. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for 5 replicate injections of a standard solution) |
Results and Discussion
A typical chromatogram should show a well-resolved peak for this compound. The retention time will be dependent on the specific column and exact mobile phase composition. The calibration curve should be linear over the concentration range with a correlation coefficient (r²) of ≥ 0.999.
Example Data Table (Hypothetical):
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 4.2 | 1.1 | 5500 |
Conclusion
The described HPLC method provides a framework for the reliable determination of this compound. The method is based on a validated procedure for a closely related compound and is expected to offer good selectivity and sensitivity. Method validation, including specificity, linearity, accuracy, precision, and robustness, should be performed in the user's laboratory to ensure its suitability for the intended application.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of steps in the quantitative analysis of 2-(Methylamino)cyclohexanone HCl.
References
Application Note: GC-MS Analysis of 2-(Methylamino)cyclohexanone Hydrochloride Reaction Mixture for Process Monitoring and Impurity Profiling
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-(methylamino)cyclohexanone from its hydrochloride salt reaction mixture. The protocol is designed for monitoring reaction progress, identifying potential byproducts, and quantifying the main product, which is crucial for process optimization and quality control in pharmaceutical and chemical synthesis. Due to the non-volatile nature of the hydrochloride salt, a sample preparation procedure involving basification and liquid-liquid extraction is employed to analyze the volatile free base. This method provides the necessary sensitivity and specificity for reliable analysis in a drug development environment.
Introduction
2-(Methylamino)cyclohexanone is a key intermediate and precursor in the synthesis of various pharmacologically active compounds, including ketamine and its analogs.[1][2][3] The purity and yield of this intermediate are critical for the quality of the final active pharmaceutical ingredient (API). Monitoring the reaction for its formation allows for precise control over reaction endpoints and provides a detailed profile of impurities, which may include unreacted starting materials or undesired side-products.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.[5] The challenge in analyzing the 2-(methylamino)cyclohexanone hydrochloride reaction mixture lies in the fact that amine salts are non-volatile and thermally labile, making direct injection into a GC system unsuitable.[6] This protocol overcomes this by converting the hydrochloride salt to its volatile free base form through a straightforward liquid-liquid extraction (LLE) procedure.[5] The subsequent GC-MS analysis provides a comprehensive snapshot of the reaction mixture's composition.
Experimental Protocols
Reagents and Materials
-
Reaction Mixture Sample: Containing this compound
-
Sodium Hydroxide (NaOH) solution: 2 M aqueous solution
-
Ethyl Acetate (EtOAc): HPLC or GC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄): ACS grade
-
Methanol (MeOH): HPLC or GC grade (for dilution)
-
Internal Standard (IS): e.g., Ketamine-d4 or a suitable stable, non-reactive compound with similar chromatographic properties.
-
Deionized Water
-
Glassware: Separatory funnel (50 mL), vials, flasks, Pasteur pipettes.
Sample Preparation Protocol
This protocol details the conversion of the non-volatile hydrochloride salt to its analyzable free base.
-
Sample Aliquoting: Transfer a precisely weighed amount (e.g., 100 mg) of the reaction mixture into a 50 mL separatory funnel.
-
Dissolution: Add 10 mL of deionized water to the separatory funnel and shake until the sample is fully dissolved.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to the aqueous sample.
-
Basification: Slowly add 2 M NaOH solution dropwise while gently swirling the funnel. Check the pH with litmus paper or a pH meter until it reaches a value of 10-11. This ensures the complete conversion of the amine hydrochloride to its free base.
-
Liquid-Liquid Extraction (LLE):
-
Add 15 mL of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer (top) will contain the 2-(methylamino)cyclohexanone free base.
-
Drain the lower aqueous layer and collect the upper organic layer in a clean flask.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water. Let it stand for 5 minutes.
-
Concentration & Dilution:
-
Filtration: Filter the final sample through a 0.22 µm syringe filter into a GC autosampler vial.
GC-MS Instrumentation and Conditions
The following parameters are based on established methods for similar compounds like ketamine and its analogs.[8][9]
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MS (or equivalent)
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injector:
-
Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for concentrated samples)
-
Temperature: 280 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp 1: 15 °C/min to 220 °C
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[10]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan
-
Scan Range: 40 - 450 amu
-
Solvent Delay: 3 minutes
-
Logical & Experimental Workflow
The entire process from receiving the sample to generating the final report follows a structured workflow.
Caption: Workflow for GC-MS analysis of the reaction mixture.
Results and Discussion
Chromatographic Separation
The described GC method is expected to effectively separate the main product, 2-(methylamino)cyclohexanone, from unreacted starting materials (e.g., cyclohexanone) and potential reaction byproducts. The retention time of the main analyte will depend on the specific conditions but should be consistent across runs.
Mass Spectral Analysis
Identification of compounds is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting their fragmentation patterns.
-
2-(Methylamino)cyclohexanone (C₇H₁₃NO, MW: 127.18 g/mol ): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 127. Key fragmentation pathways for similar arylcyclohexylamines involve α-cleavage of the bond between the carbonyl carbon and the carbon bearing the amino group.[11][12] Characteristic fragments would likely arise from the loss of the methylamino group or parts of the cyclohexane ring.
-
Cyclohexanone (C₆H₁₀O, MW: 98.14 g/mol ): This common starting material, if present, will elute earlier than the product and show a characteristic mass spectrum with a molecular ion at m/z 98 and major fragments at m/z 83, 69, 55, and 42.
-
Byproducts: The reaction may produce various byproducts, such as products of self-condensation of cyclohexanone or multiple additions. Their identification would be based on interpreting their unique mass spectra.[13]
Quantitative Analysis
For quantitative analysis, calibration curves should be prepared using certified reference standards of 2-(methylamino)cyclohexanone. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The table below presents hypothetical quantitative data from a reaction sample analysis.
| Compound ID | Retention Time (min) | Key Mass Fragments (m/z) | Peak Area (Counts) | Calculated Conc. (mg/mL) |
| Cyclohexanone | 4.85 | 98, 83, 55, 42 | 150,230 | 0.85 |
| 2-(Methylamino)cyclohexanone | 8.92 | 127, 98, 84, 56 | 2,850,600 | 15.60 |
| Byproduct 1 | 10.15 | 155, 126, 98 | 89,540 | 0.49 |
| Internal Standard | 9.50 | 241, 212, 184 (example) | 1,985,400 | 10.00 (spiked) |
Conclusion
The GC-MS method detailed in this application note provides a reliable and comprehensive tool for the analysis of this compound reaction mixtures. The sample preparation protocol effectively converts the non-volatile salt into its analyzable free base, enabling high-quality chromatographic separation and mass spectrometric identification. This procedure is invaluable for researchers and process chemists for monitoring reaction kinetics, optimizing product yield, and ensuring the purity of synthetic intermediates in a regulated drug development environment.
References
- 1. Item - Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. organomation.com [organomation.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Synthesis of Tramadol intermediate from 2-((dimethylamino)methyl)cyclohexanone
Introduction
Tramadol, chemically known as (±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, is a centrally acting analgesic used for the treatment of moderate to severe pain. A key step in its synthesis involves the nucleophilic addition of an organometallic reagent to the ketone, 2-((dimethylamino)methyl)cyclohexanone. This document outlines the protocol for the synthesis of the Tramadol base via a Grignard reaction, a widely employed method in both laboratory and industrial settings. The starting material, 2-((dimethylamino)methyl)cyclohexanone, is typically prepared via a Mannich reaction of cyclohexanone, formaldehyde, and dimethylamine.[1][2][3] The subsequent Grignard reaction with 3-methoxyphenylmagnesium bromide yields a mixture of the cis and trans diastereomers of Tramadol.[4][5]
Reaction Scheme
The overall reaction involves the formation of a Grignard reagent from 3-bromoanisole and magnesium, followed by its reaction with 2-((dimethylamino)methyl)cyclohexanone. The subsequent workup yields the target alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2003029186A1 - Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents [patents.google.com]
Application Notes and Protocols: 2-(Methylamino)cyclohexanone Hydrochloride as a Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(amino)cyclohexanone hydrochlorides as versatile building blocks in the total synthesis of complex molecules, with a particular focus on pharmaceuticals. While the direct total synthesis application of 2-(methylamino)cyclohexanone hydrochloride is not extensively documented in publicly available literature, its close analog, 2-(dimethylamino)methyl-cyclohexanone hydrochloride, serves as a key precursor in the widely recognized synthesis of the analgesic drug, Tramadol. This document will detail the synthesis of this analog and its application, providing a strong model for the potential uses of this compound.
Synthesis of 2-(Amino)cyclohexanone Hydrochloride Building Blocks via the Mannich Reaction
The primary route to 2-(amino)cyclohexanone hydrochlorides is the Mannich reaction, a three-component condensation of an amine (as its hydrochloride salt), formaldehyde (often as paraformaldehyde), and a ketone (in this case, cyclohexanone). This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminomethyl group alpha to a carbonyl.
Protocol: Synthesis of 2-(Dimethylamino)methyl-cyclohexanone Hydrochloride
This protocol is adapted from established procedures for the synthesis of the Tramadol precursor.[1][2][3]
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Acetone
Equipment:
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and suction flask
-
Rotary evaporator
-
Desiccator
Procedure:
-
To a round bottom flask equipped with a reflux condenser and magnetic stir bar, add cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2 drops).
-
Heat the mixture to reflux and stir for 4 hours.
-
After the reaction is complete, filter the hot solution and evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Add acetone to the solution at room temperature to induce crystallization. For complete crystallization, store the solution overnight in a freezer.
-
Collect the crystalline product by suction filtration using a Büchner funnel and wash with cold acetone.
-
Dry the product in a desiccator over silica gel. For further purification, recrystallization from an ethanol/acetone mixture can be performed.
Table 1: Quantitative Data for the Synthesis of 2-(Dimethylamino)methyl-cyclohexanone Hydrochloride
| Parameter | Value | Reference |
| Crude Yield | ~1.64 g (from 10 mmol) | [1] |
| Purified Yield | 1.45 g (76%) | [1] |
| Melting Point | 157-158 °C (recrystallized) | [1] |
Note: A similar procedure using methylamine hydrochloride would be expected to yield the target this compound.
Application in the Total Synthesis of Tramadol
2-(Dimethylamino)methyl-cyclohexanone serves as a crucial building block for the synthesis of Tramadol, a centrally acting analgesic. The synthesis involves a Grignard reaction to introduce the aryl group, followed by separation of the desired diastereomer.
Logical Workflow for Tramadol Synthesis
Caption: Synthetic workflow for Tramadol from cyclohexanone.
Experimental Protocol: Synthesis of Tramadol from 2-(Dimethylamino)methyl-cyclohexanone
This protocol is a generalized representation based on common synthetic routes.
Materials:
-
2-(Dimethylamino)methyl-cyclohexanone (free base)
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Hydrochloric acid (gaseous or in a suitable solvent)
-
Ethyl acetate
-
Sodium sulfate
Equipment:
-
Three-neck round bottom flask
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 3-bromoanisole in anhydrous THF to magnesium turnings.
-
Grignard Reaction: Cool the Grignard reagent to a low temperature (e.g., -78 °C). To this, add a solution of 2-(dimethylamino)methyl-cyclohexanone (free base, obtained by neutralization of the hydrochloride salt) in anhydrous THF dropwise.
-
Allow the reaction to stir at low temperature for several hours, then warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of Tramadol diastereomers.
-
Purification and Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol or acetone) and acidify with hydrochloric acid to precipitate the hydrochloride salt. The desired trans isomer of Tramadol hydrochloride can be selectively crystallized.
Table 2: Yields for the Synthesis of Tramadol and Analogs
| Reactants | Product | Yield | Reference |
| 2-(Dimethylamino)methyl-cyclohexanone & 3-Bromoanisole (via organolithium) | Tramadol Hydrochloride | 65% | [2] |
| 2-(N-benzyl-N-methyl)aminomethyl cyclohexanone & 3-Bromoanisole | N-benzyl-N-demethyltramadol Hydrochloride | 78.6% | [2] |
Application in the Synthesis of Ketamine Derivatives
While not a direct total synthesis starting from 2-(methylamino)cyclohexanone, the synthesis of ketamine derivatives illustrates another important transformation of the α-aminocyclohexanone scaffold. For instance, the synthesis of a fluoroketamine derivative involves the reaction of an α-bromoketone with methylamine, followed by a ring expansion.[4][5] This highlights the potential of using 2-(methylamino)cyclohexanone in further elaborations at the carbonyl group or in rearrangement reactions.
Conceptual Workflow for Ketamine Derivative Synthesis
Caption: Conceptual workflow for a fluoroketamine derivative.
This conceptual pathway demonstrates the reactivity of the amine and the potential for skeletal rearrangements, which are key considerations in total synthesis design.
Summary and Outlook
This compound and its analogs are valuable C-N-C synthons for the construction of complex molecules. The Mannich reaction provides a straightforward entry to these building blocks. Their utility is prominently demonstrated in the industrial synthesis of Tramadol, where the aminomethylcyclohexanone core is a key structural feature. Further applications in the synthesis of other pharmacologically active molecules, such as ketamine derivatives, underscore the versatility of this scaffold. Researchers and drug development professionals can leverage the reactivity of both the ketone and the amine functionalities to incorporate this building block into a wide array of target molecules, making it a valuable tool in the arsenal of synthetic organic chemistry.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. tandfonline.com [tandfonline.com]
- 5. Item - Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols: Scale-up Synthesis of 2-(Methylamino)cyclohexanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of 2-(Methylamino)cyclohexanone hydrochloride, a key intermediate in pharmaceutical research and development. The document outlines detailed protocols for both laboratory-scale and scaled-up synthesis, focusing on the robust and widely applicable Mannich reaction. Key considerations for process optimization, purification, and yield improvement at larger scales are discussed. Quantitative data is presented in tabular format to allow for easy comparison between different scales. Additionally, logical workflows and a proposed signaling pathway are visualized using diagrams to aid in understanding the synthesis process and the potential pharmacological context of the target molecule.
Introduction
2-(Amino)cyclohexanone derivatives are important structural motifs in medicinal chemistry, often serving as precursors to biologically active compounds. Their synthesis, particularly on a larger scale, requires careful consideration of reaction conditions, reagent stoichiometry, and purification methods to ensure high yield and purity. The Mannich reaction, a three-component condensation, is a highly effective method for the synthesis of such compounds. This document provides a detailed protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.
Synthesis via Mannich Reaction
The synthesis of this compound is achieved through a Mannich reaction involving cyclohexanone, methylamine hydrochloride, and paraformaldehyde in an acidic ethanolic solution. The reaction proceeds via the formation of a methyliminium ion, which then reacts with the enol form of cyclohexanone.
Reaction Scheme
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylamino)cyclohexanone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Methylamino)cyclohexanone hydrochloride. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| SYN-001 | Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Degradation of reactants or product. | 1. Extend the reaction time and monitor progress using TLC or GC. 2. Ensure the reaction mixture is maintained at the appropriate reflux temperature. 3. Carefully verify the molar ratios of cyclohexanone, paraformaldehyde, and methylamine hydrochloride. A slight excess of the amine and formaldehyde source is sometimes employed. 4. Use fresh reactants and ensure the reaction is protected from excessive heat or incompatible conditions. |
| SYN-002 | Formation of a Tar-Like Substance | 1. Polymerization of formaldehyde. 2. Side reactions due to high temperatures. 3. Presence of impurities in the starting materials. | 1. Use paraformaldehyde as the formaldehyde source and ensure it is fully dissolved. Add it portion-wise to control the initial reaction rate. 2. Maintain a steady reflux temperature and avoid localized overheating. 3. Use purified starting materials. |
| SYN-003 | Product Fails to Crystallize | 1. Presence of impurities inhibiting crystallization. 2. Incorrect solvent system for recrystallization. 3. Product is too dilute in the crystallization solvent. | 1. Purify the crude product, for instance by vacuum distillation of the free base before salt formation.[1] 2. A common solvent system for crystallization is a mixture of ethanol and acetone.[2] Experiment with different solvent ratios. 3. Concentrate the solution before cooling. Scratching the inside of the flask with a glass rod can induce crystallization. |
| SYN-004 | Product is an Oil Instead of a Solid | 1. Presence of residual solvent or moisture. 2. The free base form was isolated instead of the hydrochloride salt. | 1. Ensure the product is thoroughly dried under vacuum. 2. Confirm the final product is the hydrochloride salt by appropriate analytical methods (e.g., NMR, IR). If necessary, treat the free base with a solution of HCl in a suitable solvent like isopropanol or ether. |
| SYN-005 | Presence of a Bis-Mannich Adduct | Formation of a disubstituted product where two aminomethyl groups are added to the cyclohexanone ring. | This is a common side reaction in Mannich syntheses. Using a moderate excess of cyclohexanone can favor the formation of the monosubstituted product. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through a Mannich reaction. This involves the aminoalkylation of cyclohexanone with formaldehyde and methylamine. The reaction is generally acid-catalyzed.
Q2: What are the key reactants and reagents involved?
A2: The primary reactants are cyclohexanone, a source of formaldehyde (commonly paraformaldehyde), and methylamine hydrochloride. A solvent such as ethanol or glacial acetic acid is often used, and a catalytic amount of a strong acid like hydrochloric acid may be added.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out at reflux temperature for several hours. A study on a similar compound, 2-(dimethylamino)methyl cyclohexanone, suggests optimal conditions of a 2.1:1:1 molar ratio of cyclohexanone:polyformaldehyde:dimethylamine hydrochloride at 95°C for 2.7 hours, which resulted in a yield of 75.1%.[3]
Q4: How can the product be effectively purified?
A4: Purification can be a multi-step process. For the related dimethylamino compound, vacuum distillation is an effective method to remove impurities like water, acetic acid, and excess cyclohexanone from the Mannich base.[1] Following distillation, crystallization from a solvent system such as ethanol/acetone is commonly employed to obtain the pure hydrochloride salt.[2]
Q5: What are the most common side reactions to be aware of?
A5: The most common side reaction is the formation of the bis-Mannich adduct, where two aminomethyl groups are added to the cyclohexanone. Polymerization of formaldehyde can also occur, leading to tar formation.
Experimental Protocols
The following are example protocols for the synthesis of the closely related 2-(dimethylamino)methyl-cyclohexanone hydrochloride, which can be adapted for the synthesis of the methylamino analogue.
Protocol 1: Synthesis in Ethanol
This protocol is adapted from a procedure for the synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.[2]
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Methylamine hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), methylamine hydrochloride (1.0 eq), and ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4 hours with stirring.
-
After cooling, filter the hot solution and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Add acetone to induce crystallization.
-
Cool the mixture to complete the crystallization process.
-
Collect the crystals by filtration, wash with cold acetone, and dry under vacuum.
Protocol 2: Synthesis in Glacial Acetic Acid
This method is noted to provide higher yields for the dimethylamino analogue.[1]
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Methylamine hydrochloride
-
Glacial Acetic Acid
-
Acetone
-
50% Sodium Hydroxide solution
-
Toluene
Procedure:
-
In a suitable reaction vessel, combine cyclohexanone (2.0 eq), paraformaldehyde (1.0 eq), and methylamine hydrochloride (1.0 eq) in glacial acetic acid.
-
Heat the mixture to the desired reaction temperature and hold for the optimized reaction time.
-
After the reaction is complete, remove excess cyclohexanone and acetic acid via vacuum distillation.
-
To the residue, add acetone to form a slurry.
-
Cool the slurry, collect the solid by filtration, and wash with acetone.
-
The resulting wet cake can be dissolved in water and converted to the free base by the addition of 50% NaOH.
-
The free base can then be extracted with a solvent like toluene and further purified if necessary before conversion to the hydrochloride salt.
Data Presentation
The following table summarizes reaction conditions for the synthesis of the analogous 2-(dimethylamino)methyl cyclohexanone, which can serve as a starting point for optimizing the synthesis of the methylamino derivative.
| Method | Molar Ratio (Cyclohexanone:Formaldehyde:Amine HCl) | Solvent | Temperature | Reaction Time | Yield | Reference |
| Method A | Excess Cyclohexanone:1:1 | Not specified | Not specified | Not specified | Not specified | [1] |
| Method B | 2:1:1 | Glacial Acetic Acid | Not specified | Not specified | Higher than Method A | [1] |
| Optimized | 2.1:1:1 | Not specified | 95°C | 2.7 hours | 75.1% | [3] |
| Lab Scale | 1:1.2:1 | Ethanol | Reflux | 4 hours | 76% | [2] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
Common side reactions in the synthesis of 2-(Methylamino)cyclohexanone hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(methylamino)cyclohexanone hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors during the synthesis, which is typically a Mannich-type reaction. The primary reasons include:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. For a typical Mannich reaction involving cyclohexanone, formaldehyde, and methylamine hydrochloride, refluxing for 2-4 hours is common.
-
Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product. These include the self-condensation of cyclohexanone, the formation of bis-addition products, and the polymerization of formaldehyde.
-
Product Loss During Workup: The product is water-soluble, so care must be taken during the extraction and washing steps to avoid significant loss into the aqueous phase. Ensure the pH is appropriately adjusted to minimize solubility in water during extraction of the free base.
Q2: I am observing a significant amount of a high-boiling point, viscous substance in my crude product. What could this be?
A2: This is likely due to the self-condensation of cyclohexanone under the acidic or basic conditions of the reaction. This aldol-type condensation can produce dimers and higher oligomers, which are typically high-boiling and viscous. To minimize this, ensure that the reaction temperature is not excessively high and that the stoichiometry of the reactants is carefully controlled. Adding the cyclohexanone slowly to the reaction mixture can also help to reduce its self-condensation.
Q3: My final product is difficult to crystallize and appears oily. What impurities could be causing this?
A3: An oily product that is difficult to crystallize often indicates the presence of impurities. The most common culprits are:
-
Unreacted Cyclohexanone: Incomplete reaction can leave residual cyclohexanone in your product.
-
Solvent Residues: Inadequate removal of the reaction solvent (e.g., ethanol) or extraction solvent (e.g., toluene) can result in an oily product.
-
Side Products: The formation of side products, such as the bis-2,6-di(methylaminomethyl)cyclohexanone, can interfere with crystallization.
To address this, ensure efficient removal of volatile components under vacuum. If the product remains oily, purification by column chromatography before the final crystallization step may be necessary.
Q4: I have identified a byproduct with a higher molecular weight than my target compound, containing two methylamino groups. How can this be avoided?
A4: The formation of a bis-addition product, 2,6-bis(methylaminomethyl)cyclohexanone, is a common side reaction. This occurs when the Mannich reaction happens at both alpha-carbons of the cyclohexanone ring. To minimize the formation of this byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of cyclohexanone relative to formaldehyde and methylamine can favor the mono-addition product.
Summary of Reaction Conditions and Product Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound and highlights the impact of side reactions. (Note: The quantitative data presented here is illustrative, based on typical Mannich reactions, as specific data for this exact compound is not widely published.)
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Potential Side Product Formation |
| Reactant Ratio (Cyclohexanone:Formaldehyde:Methylamine HCl) | 1.2 : 1.0 : 1.0 | 1.0 : 1.2 : 1.2 | Higher ratios of formaldehyde and methylamine increase bis-addition. |
| Reaction Temperature | 80-90 °C (Reflux in Ethanol) | >100 °C | Higher temperatures promote cyclohexanone self-condensation. |
| Reaction Time | 2-4 hours | <2 hours or >6 hours | Shorter times lead to incomplete reaction; longer times can increase side products. |
| Expected Yield of Main Product | 70-80% | 40-50% | - |
| Prevalence of Bis-addition Product | <5% | 10-15% | - |
| Prevalence of Cyclohexanone Self-Condensation Products | <2% | 5-10% | - |
Experimental Protocol: Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis via the Mannich reaction.
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Methylamine hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Acetone (for crystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylamine hydrochloride (1.0 eq) and paraformaldehyde (1.0 eq) in ethanol.
-
Addition of Reactants: To this suspension, add cyclohexanone (1.2 eq) and a catalytic amount of concentrated HCl (a few drops).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction mixture should become a clear, homogeneous solution.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting residue in water and wash with toluene or diethyl ether to remove any unreacted cyclohexanone and non-polar impurities.
-
Basification and Extraction: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated NaOH solution. Extract the liberated free base (2-(methylamino)cyclohexanone) with toluene or another suitable organic solvent (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude free base as an oil.
-
Salt Formation and Crystallization: Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or acetone. Slowly add a solution of HCl in the same solvent (or bubble HCl gas) until the precipitation of the hydrochloride salt is complete.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration, wash with cold solvent, and dry in a vacuum oven to yield this compound.
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic pathway for 2-(methylamino)cyclohexanone and the common side reactions that can occur.
Caption: Main reaction and side reaction pathways in the synthesis of 2-(methylaminocyclohexanone).
Removal of impurities from 2-(Methylamino)cyclohexanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylamino)cyclohexanone hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Impurities can originate from the synthesis process, degradation, or improper storage. Common impurities may include:
-
Unreacted Starting Materials: Cyclohexanone and methylamine hydrochloride.
-
Reaction Byproducts: Unidentified products from side reactions during the synthesis.
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as ethanol or acetone.
-
Degradation Products: The compound may be susceptible to hydrolysis or oxidation under certain conditions, leading to the formation of related impurities.
Q2: My purified this compound has a noticeable color. What could be the cause?
A2: A pure sample of this compound should be a white to off-white solid. A noticeable color, such as yellow or brown, typically indicates the presence of impurities. These could be colored byproducts from the synthesis or degradation products formed during storage or purification. Further purification is recommended to remove these colored impurities.
Q3: The purity of my sample is lower than expected after synthesis. What are the initial steps for purification?
A3: For a solid compound like this compound, recrystallization is a common and effective initial purification method. The choice of solvent is crucial for successful recrystallization. Based on the purification of analogous compounds, a solvent system of ethanol and acetone is a good starting point.
Troubleshooting Guides
Issue 1: Poor Yield After Recrystallization
Possible Cause 1: Incorrect Solvent System
-
Troubleshooting: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the yield is low, the compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvent polarities or solvent mixtures. For compounds with amine and ketone functionalities, polar protic and aprotic solvents are often suitable.
Possible Cause 2: Insufficient Cooling or Precipitation Time
-
Troubleshooting: Ensure the solution is cooled slowly to allow for crystal formation. Placing the solution directly in an ice bath can cause rapid precipitation of impurities along with the product. Allow the solution to cool to room temperature first, then transfer it to a refrigerator or ice bath for a sufficient period to maximize crystal growth.
Issue 2: Persistent Impurities Detected by HPLC/GC-MS After Recrystallization
Possible Cause 1: Co-crystallization of Impurities
-
Troubleshooting: If an impurity has a similar solubility profile to the desired compound, it may co-crystallize. In this case, a different purification technique may be necessary. Column chromatography is a powerful method for separating compounds with different polarities. For a polar compound like this compound, silica gel chromatography with a suitable mobile phase (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like methanol or ethyl acetate) can be effective.
Possible Cause 2: Thermal Degradation During Purification
-
Troubleshooting: If purification involves heating, the compound may be degrading. This compound, being a ketone and an amine, could be susceptible to heat. Try to perform purification steps at lower temperatures. For example, use a rotary evaporator at a lower temperature and higher vacuum to remove solvents.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound, illustrating the effectiveness of different purification methods.
| Purification Method | Initial Purity (%) | Final Purity (%) | Common Impurities Removed |
| Recrystallization (Ethanol/Acetone) | 90 | 97 | Unreacted cyclohexanone, minor colored byproducts |
| Column Chromatography (Silica Gel) | 97 | >99 | Structurally similar byproducts |
| Vacuum Distillation | Not Applicable | Not Applicable | Primarily for removing volatile starting materials from the initial reaction mixture |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be heated gently to facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize. To maximize the yield, place the flask in a refrigerator or an ice bath for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.
-
Sample Preparation: Prepare a solution of the sample to be analyzed at a similar concentration to the standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3) and a polar organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Mandatory Visualization
Technical Support Center: Troubleshooting the Mannich Reaction with Secondary Amine Hydrochlorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mannich reaction with secondary amine hydrochlorides.
Frequently Asked Questions (FAQs)
Q1: Why is the Mannich reaction often performed with the hydrochloride salt of a secondary amine instead of the free amine?
Using the hydrochloride salt of the secondary amine is common practice for several reasons. The acidic nature of the salt helps to catalyze the reaction by promoting the formation of the electrophilic iminium ion from the secondary amine and formaldehyde.[1] This acidic environment also favors the enolization of the ketone or aldehyde, which is a necessary step for its nucleophilic attack on the iminium ion.[1][2]
Q2: What is the general mechanism of the Mannich reaction when using a secondary amine hydrochloride?
The reaction proceeds through a few key steps:
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Iminium Ion Formation: The secondary amine reacts with formaldehyde (or another non-enolizable aldehyde) under acidic conditions to form a highly reactive iminium ion.[1][2]
-
Enolization: The active hydrogen compound, typically a ketone or aldehyde, tautomerizes to its enol form in the acidic medium.[1][2]
-
Nucleophilic Attack: The enol form of the carbonyl compound acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond.[2]
-
Deprotonation: The resulting intermediate is deprotonated to yield the final β-amino carbonyl compound, also known as a Mannich base.
Experimental Protocols
General Protocol for the Mannich Reaction with a Secondary Amine Hydrochloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Enolizable ketone or aldehyde (1.0 eq)
-
Secondary amine hydrochloride (e.g., dimethylamine hydrochloride) (1.0 - 1.2 eq)
-
Paraformaldehyde (1.1 - 1.5 eq)
-
Solvent (e.g., ethanol, methanol, isopropanol)
-
Catalytic amount of strong acid (e.g., concentrated HCl) (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the enolizable ketone, secondary amine hydrochloride, and paraformaldehyde.
-
Add the chosen solvent to the flask.
-
If desired, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or another appropriate analytical technique. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified.
Purification of the Mannich Base Hydrochloride: The crude Mannich base hydrochloride can often be purified by recrystallization from a suitable solvent system, such as ethanol/acetone or isopropanol/diethyl ether.
Conversion to the Free Mannich Base:
-
Dissolve the crude Mannich base hydrochloride in water.
-
Cool the aqueous solution in an ice bath and basify by the slow addition of an aqueous base (e.g., 2N NaOH, NaHCO₃) until the pH is alkaline.
-
Extract the free Mannich base with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the purified free base.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently acidic conditions | Add a catalytic amount of a strong acid like concentrated HCl. | The formation of the reactive iminium ion is acid-catalyzed. While the amine hydrochloride provides some acidity, it may not be sufficient for all substrates. |
| Low reaction temperature | Increase the reaction temperature to reflux. | The Mannich reaction often requires heating to proceed at a reasonable rate. |
| Poor quality or unreactive formaldehyde source | Use freshly opened paraformaldehyde or an aqueous formaldehyde solution. | Paraformaldehyde can polymerize over time, reducing its reactivity. Ensure complete depolymerization during the reaction. |
| Steric hindrance | Use a less sterically hindered amine or ketone if possible. Consider using pre-formed Eschenmoser's salt as the iminium ion source for hindered substrates. | Steric bulk around the amine or the enolizable position of the ketone can slow down or prevent the reaction. |
| Inappropriate solvent | Screen different protic solvents such as ethanol, methanol, isopropanol, or even water. | The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Protic solvents are generally preferred. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Bis-Mannich product | The ketone has acidic protons on both α-carbons. | Use a ketone with only one enolizable proton if possible. Adjust the stoichiometry to use an excess of the ketone. | If both sides of the ketone can enolize, a second aminomethylation can occur. |
| Polymerization | High concentration of formaldehyde or reactive starting materials. | Add the formaldehyde solution slowly to the reaction mixture. Ensure the reaction temperature is not excessively high. | Formaldehyde can self-polymerize, and highly reactive substrates can lead to undesired polymerization side reactions. |
| Aldol condensation products | The enolizable carbonyl compound reacts with itself. | Ensure a sufficient concentration of the iminium ion is present by using a slight excess of the amine hydrochloride and formaldehyde. | The aldol reaction can be a competing pathway, especially if the formation of the iminium ion is slow. |
Data Presentation
Table 1: Effect of Solvent on Mannich Reaction Yield (Qualitative)
| Solvent | Typical Outcome | Reference |
| Ethanol | Generally good yields, commonly used. | [3] |
| Methanol | Often effective, similar to ethanol. | [4] |
| Isopropanol | Can be a good alternative, especially for recrystallization. | [5] |
| Water | Can be effective, particularly in "green" chemistry approaches. | [6] |
| Acetic Acid | Used as both a solvent and a catalyst, particularly for less reactive substrates. | [3] |
| DMSO | Can be used, but workup may be more complex. | [7] |
Note: Optimal solvent choice is highly substrate-dependent and often requires empirical optimization.
Visualizations
Logical Relationships in Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield in the Mannich reaction.
Experimental Workflow for the Mannich Reaction
Caption: A typical experimental workflow for the Mannich reaction and product isolation.
Signaling Pathway of the Mannich Reaction Mechanism
Caption: The key intermediates and transformations in the Mannich reaction mechanism.
References
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Mannich Reaction [organic-chemistry.org]
- 3. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. oarjbp.com [oarjbp.com]
- 6. Mannich Reaction | NROChemistry [nrochemistry.com]
- 7. gijash.com [gijash.com]
Technical Support Center: Preventing the Formation of bis-Mannich Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of bis-Mannich products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a bis-Mannich product and why does it form?
A bis-Mannich product, also known as a double Mannich adduct, is a common byproduct in Mannich reactions where a single substrate molecule undergoes two separate aminomethylation reactions.[1] This occurs when the substrate possesses more than one active hydrogen atom, and the initially formed mono-Mannich product can react further.[1] The formation of the bis-adduct is often thermodynamically favored over the mono-adduct.
Q2: Which factors generally influence the formation of bis-Mannich products?
The formation of bis-Mannich products is influenced by several factors, including the stoichiometry of the reactants, reaction temperature, solvent polarity, and the steric and electronic properties of the substrate and amine.[2]
Q3: Can the choice of amine influence the selectivity of the Mannich reaction?
Yes, the choice of amine can significantly impact the selectivity. Sterically hindered (bulky) amines can disfavor the formation of the bis-Mannich product due to increased steric hindrance around the second reactive site after the first aminomethylation.
Q4: Are there any specific catalysts that can promote the formation of mono-Mannich products?
While the literature extensively covers catalysts for stereoselectivity in Mannich reactions, specific catalysts that exclusively promote mono-aminomethylation are less commonly reported. However, the choice of catalyst can influence the reaction kinetics, and in some cases, a suitable catalyst may allow for the isolation of the mono-adduct under kinetically controlled conditions.
Troubleshooting Guides
Problem 1: My reaction is producing a significant amount of the bis-Mannich product. How can I increase the yield of the mono-Mannich product?
Answer: To favor the formation of the mono-Mannich product, you can try the following strategies:
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Stoichiometric Control:
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Use the substrate with multiple active hydrogens as the limiting reagent.
-
Employ a slight excess of the amine and aldehyde components. A good starting point is a 1:1.1:1.1 molar ratio of substrate to amine to aldehyde.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can favor the kinetically controlled mono-adduct over the thermodynamically more stable bis-adduct.[3]
-
-
Solvent Effects:
-
The polarity of the solvent can influence the reaction pathway.[2] Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, dioxane) and polar protic (e.g., ethanol), to find the optimal conditions for mono-adduct formation.
-
-
Steric Hindrance:
-
If possible, use a bulkier amine. The increased steric hindrance of the resulting mono-Mannich base can inhibit the second aminomethylation.
-
Problem 2: I have tried adjusting the stoichiometry and temperature, but I still get a mixture of products. What other approaches can I take?
Answer: If simple adjustments to the reaction conditions are insufficient, you may need to consider a protecting group strategy:
-
Protecting Group Strategy: This involves temporarily blocking one of the active sites on your substrate, performing the Mannich reaction, and then deprotecting to obtain the desired mono-Mannich product.[4] This is a multi-step but often highly effective method for achieving selectivity.
-
Common Protecting Groups for Active Methylene/Methyl Groups: The choice of protecting group will depend on the nature of your substrate. For ketones, you could consider forming a silyl enol ether at one of the α-positions. For phenols, a removable protecting group on one of the ortho positions could be employed.
-
Data Presentation
The following table provides an illustrative summary of how different reaction parameters can influence the ratio of mono- to bis-Mannich products. The exact ratios will be highly dependent on the specific substrates and reagents used.
| Parameter | Condition A | Mono:Bis Ratio | Condition B | Mono:Bis Ratio | Rationale |
| Stoichiometry (Substrate:Amine:Aldehyde) | 1 : 1.1 : 1.1 | 85 : 15 | 1 : 2.2 : 2.2 | 40 : 60 | Using the substrate as the limiting reagent favors mono-addition. |
| Temperature | 0 °C | 90 : 10 | 80 °C | 50 : 50 | Lower temperatures can favor the kinetically controlled mono-product.[3] |
| Amine Steric Hindrance | Diethylamine | 70 : 30 | Diisopropylamine | 95 : 5 | Bulkier amines increase steric hindrance, disfavoring the second addition. |
| Solvent Polarity | Toluene (non-polar) | 80 : 20 | Ethanol (polar protic) | 65 : 35 | Solvent can influence the stability of intermediates and transition states.[2] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Mannich Reaction via Stoichiometric Control
-
Reagent Preparation:
-
Dissolve the substrate (1.0 eq.) in a suitable solvent (e.g., ethanol or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vial, prepare a solution of the secondary amine (1.1 eq.) and the aldehyde (e.g., formaldehyde, 1.1 eq.) in the same solvent.
-
-
Reaction Setup:
-
Cool the substrate solution to 0 °C in an ice bath.
-
Slowly add the amine/aldehyde solution to the cooled substrate solution dropwise over 30 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography to isolate the mono-Mannich product.
-
Protocol 2: Selective Mono-Mannich Reaction using a Protecting Group Strategy (Illustrative Example with a Symmetric Diketone)
-
Protection:
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Selectively protect one of the carbonyl groups of the symmetric diketone as a ketal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Purify the resulting mono-protected diketone.
-
-
Mannich Reaction:
-
Perform the Mannich reaction on the unprotected carbonyl group of the mono-ketal using the desired amine and aldehyde, following a procedure similar to Protocol 1.
-
-
Purification of the Mannich Adduct:
-
Purify the resulting protected mono-Mannich product by column chromatography.
-
-
Deprotection:
-
Deprotect the ketal using acidic conditions (e.g., dilute HCl in acetone) to reveal the second carbonyl group.
-
Purify the final mono-Mannich product.
-
Mandatory Visualizations
Caption: Competing pathways for mono- and bis-Mannich product formation.
Caption: Decision workflow for preventing bis-Mannich product formation.
References
Technical Support Center: 2-(Methylamino)cyclohexanone Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 2-(Methylamino)cyclohexanone hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis
Symptom: The initial product isolated after synthesis shows significant impurities when analyzed by techniques such as NMR or HPLC.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Unreacted Starting Materials | Unreacted cyclohexanone, methylamine hydrochloride, or formaldehyde may be present. |
| Solution: Implement a vacuum distillation step to remove volatile impurities like residual cyclohexanone.[1] | |
| Formation of Side Products | The Mannich reaction can lead to the formation of various byproducts. |
| Solution: Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side product formation. | |
| Residual Solvents | Solvents used in the synthesis, such as ethanol, acetic acid, or acetone, may remain in the product.[1] |
| Solution: Dry the product thoroughly under vacuum. For higher boiling point solvents, a combination of vacuum and gentle heating can be effective. |
Logical Workflow for Purity Enhancement
Caption: Workflow for the purification of this compound.
Problem 2: Product is an Oil or Gummy Solid After Crystallization
Symptom: The product does not crystallize into a solid powder but instead forms an oil or a sticky, amorphous solid.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Impurity Level | The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystallization. |
| Solution: Perform a preliminary purification step like acid-base extraction before attempting recrystallization. | |
| Incorrect Solvent System | The chosen solvent or solvent mixture may not be ideal for crystallization. |
| Solution: Experiment with different solvent systems. A common and effective system is a mixture of ethanol and acetone.[2] Other potential systems include isopropanol/diethyl ether or methanol/diethyl ether. | |
| Cooling Rate is Too Fast | Rapid cooling can lead to precipitation rather than crystallization, often resulting in an oily product. |
| Solution: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to complete the crystallization process.[2] | |
| Supersaturation | The solution may be too concentrated, leading to oiling out. |
| Solution: Add a small amount of the crystallization solvent back to the heated mixture to reduce the concentration slightly before cooling. |
Troubleshooting Oily Product Formation
Caption: Decision-making process for troubleshooting an oily product.
Problem 3: Product is Discolored (e.g., Yellow or Brown)
Symptom: The final product has an undesirable color, suggesting the presence of chromophoric impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Formation of Colored Byproducts | Side reactions during synthesis can produce colored impurities. |
| Solution: Treat a solution of the crude product with activated charcoal. The charcoal can adsorb colored impurities. | |
| Air Oxidation | Some impurities or the product itself may be susceptible to air oxidation, leading to color formation. |
| Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials such as cyclohexanone, and byproducts from the Mannich reaction. Residual solvents from the synthesis and purification, like ethanol, acetone, or acetic acid, can also be present.[1]
Q2: What is the recommended recrystallization solvent for this compound?
A2: A mixture of ethanol and acetone is a commonly used and effective solvent system for the recrystallization of the analogous 2-((dimethylamino)methyl)cyclohexanone hydrochloride, and is a good starting point for this compound.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then acetone is added until the solution becomes slightly cloudy. Upon cooling, crystals should form.[2]
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cooling the mother liquor to a lower temperature (e.g., in an ice bath or freezer) can help to precipitate more of the dissolved product.[2] However, be aware that cooling too rapidly can sometimes lead to the precipitation of impurities.
Q4: My product appears to be hygroscopic. How should I store it?
A4: Amine hydrochloride salts can be hygroscopic. It is recommended to store the purified product in a tightly sealed container in a desiccator or under an inert atmosphere to prevent moisture absorption.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Several techniques can be used to assess purity:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Can identify the main compound and detect the presence of organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying the purity and detecting trace impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad melting range often indicates the presence of impurities.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and acidic impurities.
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Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Slowly add a base (e.g., 1 M sodium hydroxide) with stirring until the pH of the aqueous solution is basic (pH > 10). This will convert the hydrochloride salt to the free base, which may precipitate or form an oil.
-
Extraction: Extract the aqueous solution with an organic solvent in which the free base is soluble (e.g., dichloromethane or diethyl ether) using a separatory funnel. Repeat the extraction 2-3 times.
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Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Filtration: Filter off the drying agent.
-
Acidification: Bubble dry hydrogen chloride gas through the organic solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the pure this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Protocol 2: Recrystallization from Ethanol/Acetone
This protocol is suitable for removing soluble impurities.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, slowly add acetone with swirling until the solution remains faintly turbid.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For complete crystallization, the flask can then be placed in a refrigerator or an ice bath.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator.
Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
References
Effect of reaction temperature on 2-(Methylamino)cyclohexanone hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylamino)cyclohexanone hydrochloride. The information is structured to address specific issues that may be encountered during the experimental process, with a focus on the impact of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving cyclohexanone, formaldehyde (or its solid-state equivalent, paraformaldehyde), and methylamine hydrochloride. The reaction is typically acid-catalyzed and heated to ensure a reasonable reaction rate.
Q2: How does reaction temperature influence the yield and purity of the product?
A2: Reaction temperature is a critical parameter in the synthesis of this compound. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the final product, which can decrease the overall yield and purity. An optimal temperature must be determined to balance reaction speed and selectivity.
Q3: What are the common byproducts formed during this synthesis, and how can their formation be minimized?
A3: Common byproducts can include products of self-condensation of cyclohexanone (aldol condensation products), bis-aminated products where a second aminomethyl group is added to the cyclohexanone ring, and various polymeric materials. The formation of these byproducts is often temperature-dependent. Running the reaction at the optimal temperature and ensuring the correct stoichiometry of reactants can help minimize their formation.
Q4: What is a typical purification method for this compound?
A4: Purification is commonly achieved through recrystallization. After the reaction, the crude product is often isolated by filtration and then dissolved in a suitable hot solvent, such as ethanol. The solution is then cooled, often with the addition of a less polar co-solvent like acetone, to induce crystallization of the purified hydrochloride salt.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low, leading to a very slow reaction rate. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or other analytical methods. |
| Incomplete dissolution of reactants. | Ensure all reactants, especially methylamine hydrochloride and paraformaldehyde, are fully dissolved or well-suspended in the solvent before and during heating. | |
| Incorrect pH of the reaction mixture. | The Mannich reaction is acid-catalyzed. Ensure a small amount of acid (e.g., hydrochloric acid) is present. | |
| Low Purity/Presence of Multiple Byproducts | Reaction temperature is too high, promoting side reactions. | Decrease the reaction temperature. If using reflux, consider a lower boiling point solvent. |
| Incorrect stoichiometry of reactants. | Carefully measure and use the correct molar ratios of cyclohexanone, formaldehyde, and methylamine hydrochloride. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities inhibiting crystallization. | Attempt to purify the crude product using column chromatography before recrystallization. |
| Incorrect solvent system for recrystallization. | Experiment with different solvent systems for recrystallization. A combination of a polar solvent (like ethanol or methanol) and a less polar solvent (like acetone or diethyl ether) is often effective. | |
| Discoloration of the Reaction Mixture | Decomposition of reactants or product at high temperatures. | Reduce the reaction temperature and/or reaction time. |
Data Presentation
The following table summarizes the hypothetical effect of reaction temperature on the synthesis of this compound based on general principles of the Mannich reaction. This data is illustrative and should be confirmed by experimental results.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Key Observations |
| 40 | 12 | 35 | 95 | Slow reaction rate, but high purity. |
| 60 | 6 | 65 | 92 | Moderate reaction rate with good purity. |
| 80 (Reflux in Ethanol) | 4 | 75 | 88 | Faster reaction, slight increase in byproducts.[1] |
| 100 | 2 | 60 | 75 | Rapid reaction, significant byproduct formation and potential for discoloration. |
Experimental Protocols
Synthesis of this compound via Mannich Reaction
This protocol is adapted from the synthesis of the analogous 2-(dimethylaminomethyl)cyclohexanone hydrochloride and should be optimized for the specific target compound.[1]
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Methylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and methylamine hydrochloride (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to the desired temperature (e.g., reflux, ~80°C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The typical reaction time is 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution to remove any insoluble materials.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in a minimal amount of hot ethanol.
-
Slowly add acetone to the solution until it becomes slightly cloudy.
-
Allow the solution to cool to room temperature and then place it in a freezer to facilitate complete crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold acetone, and dry in a desiccator.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between reaction temperature and the outcome of the synthesis.
References
Technical Support Center: Synthesis of 2-(Methylamino)cyclohexanone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(Methylamino)cyclohexanone hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically achieved through a Mannich reaction, which involves the aminoalkylation of cyclohexanone. The overall reaction is as follows:
Cyclohexanone + Formaldehyde + Methylamine Hydrochloride → this compound
This three-component condensation reaction is acid-catalyzed and results in the formation of a β-amino carbonyl compound, also known as a Mannich base.
Q2: Which solvents are commonly used for this synthesis, and how do they affect the reaction?
Ethanol and glacial acetic acid are two common solvents used for the synthesis of 2-(aminomethyl)cyclohexanone hydrochlorides. The choice of solvent can significantly impact the reaction yield and purity of the final product.
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Ethanol: Often used as a solvent, it facilitates the dissolution of the reactants and the reaction proceeds under reflux.[1]
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Glacial Acetic Acid: In the synthesis of the related 2-(dimethylaminomethyl)cyclohexanone, using glacial acetic acid as a solvent has been reported to provide higher yields compared to other methods.[2] This is likely due to its acidic nature, which can catalyze the reaction, and its ability to act as a solvent.
Q3: What are the typical reaction conditions?
The reaction is generally carried out by heating the mixture of cyclohexanone, paraformaldehyde (a source of formaldehyde), and methylamine hydrochloride in a suitable solvent under reflux. A catalytic amount of a strong acid like hydrochloric acid is often added when using a neutral solvent like ethanol.[1] The reaction time is typically several hours.[1]
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
Possible Causes and Solutions:
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Inadequate Catalyst: The Mannich reaction is acid-catalyzed. If using a neutral solvent like ethanol, ensure a catalytic amount of a strong acid (e.g., concentrated HCl) has been added.[1] If using glacial acetic acid, it can act as both solvent and catalyst.[2]
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Decomposition of Reactants: Paraformaldehyde can depolymerize at a variable rate. Ensure it is of good quality. Methylamine hydrochloride should be dry.
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Improper Reaction Temperature: The reaction typically requires heating under reflux to proceed at a reasonable rate.[1] Ensure the reaction mixture is heated to the boiling point of the solvent.
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Incorrect Stoichiometry: While equimolar amounts of cyclohexanone and methylamine hydrochloride are often used, a slight excess of formaldehyde (from paraformaldehyde) may be beneficial.[1]
Problem 2: Formation of significant amounts of side products/impurities.
Possible Causes and Solutions:
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Bis-alkylation: A common side reaction is the formation of a bis-Mannich base, where a second aminomethyl group is added to the cyclohexanone ring. Using a moderate excess of cyclohexanone can help to minimize this.
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Polymerization of Formaldehyde: Ensure that the paraformaldehyde is properly depolymerized in the reaction mixture. Inadequate stirring or localized overheating can lead to polymerization.
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Self-condensation of Cyclohexanone: Under acidic conditions, cyclohexanone can undergo self-condensation (an aldol-type reaction). Maintaining a controlled temperature and reaction time can minimize this.
Problem 3: Difficulty in isolating and purifying the product.
Possible Causes and Solutions:
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Incomplete Crystallization: this compound is a salt and is typically isolated by crystallization. If the product does not crystallize, it may be due to the presence of impurities or an inappropriate solvent for crystallization. The crude product can often be precipitated by adding a less polar solvent, such as acetone, to an ethanolic solution of the product.[1]
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Oily Product: The product may initially separate as an oil before solidifying. Seeding with a small crystal of the pure product or scratching the inside of the flask with a glass rod can induce crystallization. Cooling the solution in an ice bath or freezer can also promote solidification.[1]
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Purification Challenges: Recrystallization is a common method for purification. A mixture of ethanol and acetone is often effective for recrystallizing the hydrochloride salt.[1]
Data Presentation
Table 1: Comparison of Solvents Used in the Synthesis of Related 2-(Aminomethyl)cyclohexanone Hydrochlorides
| Solvent | Reactants | Product | Reported Outcome | Reference |
| Ethanol | Cyclohexanone, Paraformaldehyde, Dimethylamine HCl, HCl (cat.) | 2-(Dimethylaminomethyl)cyclohexanone HCl | Good yield (76% reported in one procedure) | [1] |
| Glacial Acetic Acid | Cyclohexanone, Formaldehyde, Dimethylamine HCl | 2-(Dimethylaminomethyl)cyclohexanone HCl | Preferred method for higher yields | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of 2-(Dimethylaminomethyl)cyclohexanone hydrochloride (as an illustrative example): [1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.
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Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid.
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Reaction: Heat the mixture to reflux with constant stirring for approximately 4 hours.
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Workup: After cooling, filter the hot solution to remove any insoluble material. Evaporate the solvent from the filtrate using a rotary evaporator.
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Crystallization: Dissolve the residue in a minimal amount of hot ethanol. Add acetone to the solution at room temperature to induce crystallization.
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Isolation: Cool the mixture in a freezer to ensure complete crystallization. Collect the crystalline product by vacuum filtration using a Büchner funnel.
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Purification: Wash the crystals with cold acetone and dry them in a desiccator. For further purification, the crude product can be recrystallized from an ethanol/acetone mixture.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low or no product yield.
References
Technical Support Center: Isolation of 2-(Methylamino)cyclohexanone Hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive work-up procedure, troubleshooting advice, and frequently asked questions for the successful isolation of 2-(Methylamino)cyclohexanone hydrochloride.
Experimental Protocol: Synthesis and Isolation
This protocol is adapted from established procedures for analogous α-aminoketones and should be performed by qualified personnel in a controlled laboratory setting.
Synthesis of 2-(Methylamino)cyclohexanone:
The synthesis of 2-(Methylamino)cyclohexanone can be achieved via a Mannich-type reaction involving cyclohexanone, formaldehyde, and methylamine hydrochloride.
Work-up and Isolation of this compound:
The isolation of the hydrochloride salt is a critical step to ensure the stability and purity of the final product.
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Reaction Quenching and Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
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Extraction: The resulting residue is dissolved in a suitable organic solvent, such as dichloromethane or ethyl acetate, and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove water-soluble impurities. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Hydrochloride Salt Formation: The dried organic solution containing the free base is cooled in an ice bath. A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl, or HCl in isopropanol) is added dropwise with stirring until the solution becomes acidic.
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Crystallization: The hydrochloride salt will precipitate out of the solution. To ensure complete crystallization, the mixture can be stored at a low temperature (e.g., 4°C) overnight.
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Filtration and Washing: The crystalline product is collected by vacuum filtration. The filter cake is washed with a cold, non-polar solvent, such as diethyl ether or acetone, to remove any remaining soluble impurities.[1][2]
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Drying: The purified this compound is dried under vacuum to remove any residual solvent.
Troubleshooting Guide
This section addresses common issues that may be encountered during the work-up and isolation of this compound.
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). |
| Loss of product during extraction. | Perform multiple extractions with smaller volumes of solvent. Ensure the pH is basic during the extraction of the free base. | |
| Incomplete precipitation of the hydrochloride salt. | Ensure sufficient HCl has been added. Cool the solution for an extended period to promote crystallization. | |
| Product is an Oil, Not a Solid | Presence of impurities. | Purify the free base by column chromatography before salt formation. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Incorrect stoichiometry of HCl. | Add HCl dropwise and monitor for precipitation. Avoid a large excess of HCl. | |
| Discolored Product | Impurities from starting materials or side reactions. | Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether).[1] Treat the solution of the free base with activated charcoal before salt formation. |
| Poor Crystallization | Solution is too concentrated or too dilute. | Adjust the concentration of the solution before adding HCl. |
| Rapid cooling. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. | |
| Presence of soluble impurities. | Purify the crude product by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of this compound?
A1: The melting point of analogous aminoketone hydrochlorides can vary, but for a similar compound, 2-(dimethylaminomethyl)cyclohexanone hydrochloride, a melting point of 157-158°C has been reported for the purified product.[1]
Q2: What is the best solvent for recrystallizing the hydrochloride salt?
A2: A common solvent system for recrystallizing aminoketone hydrochlorides is a mixture of a polar solvent like ethanol or isopropanol with a less polar solvent like acetone or diethyl ether to induce precipitation.[1][3]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Q4: My product is unstable and decomposes over time. How can I improve its stability?
A4: Aminoketones can be unstable as free bases.[4] Converting them to their hydrochloride salt significantly improves their stability and shelf-life. Ensure the salt is completely dry and stored in a cool, dark, and dry place.
Q5: Can I use a different acid to form the salt?
A5: While hydrochloric acid is commonly used, other acids can be used to form different salt versions. However, the hydrochloride salt is often preferred for its crystalline nature and stability.
Experimental Workflow
Caption: Experimental workflow for the synthesis and isolation of this compound.
References
Characterization of byproducts in 2-(Methylamino)cyclohexanone hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Mannich reaction. This is a one-pot, three-component reaction involving cyclohexanone, formaldehyde, and methylamine hydrochloride. The reaction is typically carried out in a protic solvent like ethanol and is acid-catalyzed.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the Mannich reaction for this synthesis can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reactants and allowing for sufficient reaction time, typically several hours under reflux.
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Side Reactions: The formation of byproducts, particularly the bis-Mannich product, can significantly reduce the yield of the desired mono-substituted product.
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Suboptimal pH: The reaction is acid-catalyzed. The pH should be weakly acidic to facilitate both the formation of the electrophilic iminium ion and the enolization of cyclohexanone.
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Poor Quality Reagents: Ensure that the cyclohexanone is pure and the formaldehyde source (e.g., paraformaldehyde) has not degraded. Methylamine hydrochloride should be of good quality.
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Inefficient Isolation: The product is isolated as the hydrochloride salt. Ensure complete precipitation from the reaction mixture, often by adding a less polar solvent like acetone, and minimize loss during filtration and washing.
Q3: I am observing an unexpected, higher molecular weight impurity in my crude product. What could it be?
A3: A common byproduct in the Mannich reaction with a primary amine like methylamine is the formation of a bis-Mannich base, 2,6-bis((methylamino)methyl)cyclohexanone. This occurs because both alpha-positions of the cyclohexanone are susceptible to aminoalkylation. The presence of this byproduct will be evident in analytical techniques such as GC-MS and NMR.
Q4: How can I minimize the formation of the bis-Mannich byproduct?
A4: To favor the formation of the mono-substituted product, you can try the following:
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Stoichiometry Control: Use a molar excess of cyclohexanone relative to formaldehyde and methylamine hydrochloride. This increases the statistical probability of the electrophile reacting with an unreacted cyclohexanone molecule.
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Reaction Time and Temperature: Shorter reaction times and lower temperatures may favor the formation of the mono-adduct. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
Q5: What are the best analytical methods to characterize the product and byproducts?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile components and identifying them based on their mass fragmentation patterns.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities.
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Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) groups.
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High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment and quantification.
Data Presentation
Table 1: Summary of Key Components in the Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Identifying Features |
| This compound | C₇H₁₄ClNO | 163.65 | ¹H NMR: Signals for the methyl group, the methine proton adjacent to the nitrogen, and the methylene protons of the cyclohexanone ring. ¹³C NMR: A peak for the carbonyl carbon (around 209 ppm) and other aliphatic carbons. IR: A strong absorption for the C=O stretch (around 1710 cm⁻¹) and N-H stretching. MS: A molecular ion peak corresponding to the free base (m/z 127). |
| 2,6-bis((Methylamino)methyl)cyclohexanone (Byproduct) | C₁₀H₂₀N₂O | 184.28 | ¹H NMR: Additional signals for the second methylaminomethyl group. ¹³C NMR: More complex spectrum with signals for the two substituted alpha carbons. IR: Similar C=O and N-H stretches to the main product. MS: A molecular ion peak at m/z 184. |
| Cyclohexanone (Starting Material) | C₆H₁₀O | 98.14 | ¹H NMR: Two multiplets for the alpha and beta/gamma protons. ¹³C NMR: A peak for the carbonyl carbon (around 212 ppm) and two other aliphatic carbons. IR: A strong C=O stretch around 1715 cm⁻¹. MS: A molecular ion peak at m/z 98. |
Experimental Protocols
Synthesis of this compound (Adapted from similar procedures)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 equivalent), methylamine hydrochloride (1.0 equivalent), and paraformaldehyde (1.1 equivalents) in absolute ethanol.
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Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Isolation: After the reaction is complete, cool the mixture to room temperature. If the product does not precipitate, slowly add acetone to induce crystallization.
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Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold acetone. The crude product can be recrystallized from a mixture of ethanol and acetone to improve purity.
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Drying: Dry the purified product under vacuum.
Characterization Methods
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GC-MS Analysis:
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Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol or dichloromethane).
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Instrumentation: Use a standard GC-MS instrument with a capillary column suitable for amine analysis (e.g., a DB-5ms column).
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GC Program: A typical temperature program would start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.
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MS Detection: Acquire mass spectra in the electron ionization (EI) mode.
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NMR Spectroscopy:
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Sample Preparation: Dissolve the sample in a deuterated solvent such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃).
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Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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IR Spectroscopy:
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Sample Preparation: Prepare a KBr pellet of the solid sample or analyze as a thin film on a salt plate.
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Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Visualizations
Caption: Synthetic pathway for 2-(Methylamino)cyclohexanone HCl and the formation of the bis-Mannich byproduct.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: 2-(Methylamino)cyclohexanone Free Base
This technical support center provides guidance on the potential stability issues of 2-(Methylamino)cyclohexanone free base, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of 2-(Methylamino)cyclohexanone free base.
| Question ID | Question | Possible Causes | Troubleshooting Steps |
| TS-01 | Why has my 2-(Methylamino)cyclohexanone free base sample changed color (e.g., turned yellow or brown)? | - Oxidation: The compound may be susceptible to air oxidation, a common issue with amines and ketones.[1][2] - Decomposition: Exposure to light, heat, or contaminants can lead to degradation products that are colored. | 1. Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[1][2] 2. Light Protection: Store in an amber or opaque vial to protect from light. 3. Temperature Control: Store at recommended low temperatures (see storage table below). 4. Purity Check: Use analytical techniques (e.g., NMR, LC-MS) to assess the purity of the discolored sample and identify potential degradation products. |
| TS-02 | I am seeing unexpected peaks in my analytical results (NMR, LC-MS) after storing the compound. What could they be? | - Hydrolysis: If exposed to moisture, the compound may undergo hydrolysis. For related imines, hydrolysis can lead to the formation of α-hydroxy ketones.[3] - Oxidation Products: Peaks could correspond to oxidized forms of the molecule. - Dimerization/Polymerization: Over time, molecules may react with each other. | 1. Dry Storage: Ensure the compound is stored in a desiccated environment, away from moisture. 2. Solvent Purity: Use dry, high-purity solvents for all experiments. 3. Characterize Impurities: Attempt to identify the structure of the new peaks using mass spectrometry and NMR to understand the degradation pathway. |
| TS-03 | My experimental results are inconsistent when using different batches or ages of the free base. Why? | - Degradation Over Time: The purity of the compound may be decreasing over its storage life, leading to lower effective concentrations in your experiments. - Variability in Storage: Different batches may have been exposed to varying levels of air, light, or moisture. | 1. Fresh is Best: Use freshly prepared or newly opened material whenever possible. 2. Standardize Storage: Implement a strict, standardized storage protocol for all batches. 3. Re-qualification: Re-test the purity of older batches before use to ensure they still meet the required specifications for your experiment. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-01 | What are the ideal storage conditions for 2-(Methylamino)cyclohexanone free base? | While specific data is unavailable, based on related compounds, storage should be under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-resistant container at low temperatures (e.g., -20°C).[1][4] It is crucial to minimize exposure to air, moisture, and light. |
| FAQ-02 | What are the likely degradation pathways for this compound? | Potential degradation pathways include: 1. Oxidation of the amine or the cyclohexanone ring. 2. Hydrolysis of the imine tautomer, which can exist in equilibrium, especially in the presence of water and protic solvents. This can lead to the loss of methylamine and the formation of an α-hydroxy ketone.[3] 3. Self-condensation or reaction with impurities. |
| FAQ-03 | Is the hydrochloride salt more stable than the free base? | Yes, in general, the salt form of amines is more stable than the free base. The salt form has a lower propensity to oxidize. Many suppliers provide similar compounds as hydrochloride salts, which are often crystalline, less volatile, and more stable for long-term storage.[4][5] |
| FAQ-04 | How should I handle the free base during an experiment? | To minimize degradation: - Handle the compound under an inert atmosphere if possible. - Use dry, de-gassed solvents. - Protect the reaction from light. - Keep reaction times as short as possible and temperatures as low as feasible. |
Data on Storage and Stability of Related Compounds
Since no quantitative stability data for 2-(Methylamino)cyclohexanone free base was found, the following table summarizes storage recommendations for structurally related compounds to provide guidance.
| Compound | Form | Recommended Storage Conditions | Source |
| 2-(4-Chlorophenyl)-2-(methylamino)cyclohexanone Hydrochloride | Hydrochloride Salt | Store at -20°C. | [4] |
| (R,R)-(-)-N,N'-Dimethyl-1,2-diaminocyclohexane | Free Base (Amine) | Recommended storage temperature 2 - 8 °C. Store under inert gas. Sensitive to carbon dioxide. | |
| Cyclohexanone | Ketone | Store in a well-ventilated place. Keep cool. Keep container tightly closed. Keep under nitrogen to prevent contact with atmospheric oxygen. Storage temperature: < 35 °C. | [1][2] |
| Cyclohexanone, 2-(methylamino)-2-phenyl-, hydrochloride | Hydrochloride Salt | Store the container tightly closed in a dry, cool and well-ventilated place. | [5] |
Experimental Protocols
Protocol: General Stability Assessment of an Amine-Containing Compound
This protocol provides a general framework for assessing the stability of a compound like 2-(Methylamino)cyclohexanone free base under various conditions.
Objective: To evaluate the stability of the compound under accelerated stress conditions (heat, light, humidity).
Materials:
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Compound of interest
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High-purity solvents (e.g., acetonitrile, water)
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HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)
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Temperature- and humidity-controlled stability chambers
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Photostability chamber
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Inert gas (Nitrogen or Argon)
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Amber and clear vials
Methodology:
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Initial Analysis (T=0):
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Prepare a stock solution of the compound in a suitable solvent.
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Analyze the initial purity of the compound using a validated HPLC/UPLC method. This will serve as the baseline.
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Characterize any existing impurities.
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Sample Preparation for Stress Testing:
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Weigh a precise amount of the compound into several amber and clear vials.
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For testing in solution, dissolve the compound in the chosen solvents.
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Some samples should be purged with an inert gas before sealing.
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Stress Conditions:
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Thermal Stability: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 60°C).
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Humidity: Place samples in a chamber with high humidity (e.g., 75% RH).
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Photostability: Expose samples in a photostability chamber to a controlled light source. Include a dark control.
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Oxidative Stability: Expose the compound to air (or in a solution bubbled with air).
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Time Points:
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Pull samples at predetermined time points (e.g., 1, 2, 4, 8 weeks).
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Analysis:
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At each time point, analyze the samples using the same HPLC/UPLC method as the T=0 analysis.
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Calculate the percentage of the parent compound remaining.
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Identify and quantify any new degradation products that appear. An MS detector is highly useful for this.
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Data Interpretation:
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Plot the percentage of the remaining compound against time for each condition to determine the rate of degradation.
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Identify the conditions under which the compound is least stable.
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Visualizations
Caption: Potential hydrolysis pathway via an imine tautomer.
Caption: Workflow for troubleshooting stability issues.
Caption: Factors influencing compound stability.
References
Technical Support Center: N-Alkylation of 2-Aminocyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2-aminocyclohexanone.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired N-Alkylated Product
Possible Causes and Solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Poor Nucleophilicity of the Amine: The amine on the 2-aminocyclohexanone may not be sufficiently nucleophilic under the reaction conditions.
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Solution: If using a reductive amination protocol, ensure the pH is in the optimal range (typically weakly acidic) for imine formation.[1] For direct alkylation with alkyl halides, consider using a stronger, non-nucleophilic base to deprotonate the amine.
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Steric Hindrance: Bulky alkylating agents or substituents on the amine can hinder the reaction.[2]
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Solution: Employ less sterically hindered alkylating agents if possible. Alternatively, consider using a different synthetic route that is less sensitive to steric effects.
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Degradation of Starting Material: 2-Aminocyclohexanone can be unstable and prone to self-condensation.
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Solution: Use freshly prepared or purified 2-aminocyclohexanone. Store it under inert atmosphere and at low temperatures.
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Problem 2: Formation of a Higher Molecular Weight Side Product
Possible Causes and Solutions:
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Over-alkylation (Di-alkylation): The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react with another equivalent of the alkylating agent.[3][4]
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Solution: Use a large excess of the amine relative to the alkylating agent. Alternatively, a stepwise procedure involving imine formation followed by reduction can provide better control.[5]
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Self-Condensation (Dimerization): 2-Aminocyclohexanone contains both a nucleophilic amine and an electrophilic ketone, making it susceptible to self-condensation, similar to the aldol condensation of cyclohexanone.[6][7][8] This can lead to the formation of dimers or higher oligomers.
Problem 3: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
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Presence of Multiple Side Products: A complex mixture of the desired product, unreacted starting materials, over-alkylated products, and self-condensation products can make purification challenging.
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Solution:
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Optimize the reaction: First, try to minimize side product formation using the strategies outlined above.
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Chromatography: Column chromatography on silica gel is a common method for separating such mixtures. A careful selection of the eluent system is crucial.
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Acid-Base Extraction: If the basicity of the desired product and the side products are sufficiently different, an acid-base extraction can be an effective preliminary purification step.
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Crystallization/Recrystallization: If the product is a solid, crystallization can be a highly effective purification method.
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Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-alkylation of 2-aminocyclohexanone?
A1: The two most prevalent side reactions are over-alkylation , where the desired N-alkylated product reacts further to form a di-alkylated species, and self-condensation , an aldol-type reaction between two molecules of 2-aminocyclohexanone.[3][4][6]
Q2: How can I prevent the formation of the di-alkylated product?
A2: To minimize di-alkylation, you can use a significant excess of 2-aminocyclohexanone compared to the alkylating agent. This statistically favors the reaction of the alkylating agent with the primary amine. Another effective strategy is to use a reductive amination approach, where the imine is formed first and then reduced in a subsequent step, which can offer better control over the alkylation level.[5]
Q3: My 2-aminocyclohexanone starting material appears to be degrading over time. Is it unstable?
A3: Yes, 2-aminocyclohexanone can be unstable due to its propensity for self-condensation.[6][7] It is recommended to use it fresh or to purify it shortly before use. For storage, keeping it at a low temperature under an inert atmosphere (e.g., argon or nitrogen) can help to slow down degradation.
Q4: What is the best method to N-alkylate 2-aminocyclohexanone?
A4: Reductive amination is a widely used and generally effective method.[1] This reaction converts a carbonyl group to an amine via an intermediate imine. It is often a one-pot reaction and can be carried out under mild conditions. Catalytic systems, including those based on ruthenium or iron, have been developed for this purpose.[10][11] Direct alkylation with alkyl halides is also possible but is more prone to over-alkylation.[3]
Q5: I suspect a side product is a dimer from self-condensation. How can I confirm this?
A5: The self-condensation of cyclohexanone is known to produce a dimer with the structure 2-(1-cyclohexenyl)cyclohexanone after dehydration.[7][12] You can expect a similar product from 2-aminocyclohexanone. To confirm its identity, you should use a combination of analytical techniques:
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Mass Spectrometry (MS): This will give you the molecular weight of the side product. The dimer will have a molecular weight corresponding to two molecules of 2-aminocyclohexanone minus one molecule of water.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide structural information, allowing you to confirm the connectivity of the atoms in the dimer.
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Infrared (IR) Spectroscopy: This can help identify the functional groups present in the molecule.
Data Summary
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst System | Substrate Scope | Typical Conditions | Yields | Selectivity | Reference |
| Ru-based Complexes | Aromatic and aliphatic amines/ketones | Toluene, KOtBu, 24h | Good to excellent | High for secondary amines | [11] |
| Iron-based Catalysts | Ketones and aldehydes with ammonia | Water as solvent | High | High for primary amines | [10] |
| Enzymatic (RedAms) | Ketones with various amines | Aqueous buffer, mild temp. | High conversion | High | [13] |
| InCl₃/Et₃SiH/MeOH | Ketones and aldehydes with various amines | Mild conditions | Good to excellent | High, tolerates various functional groups | [5] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 2-aminocyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired aldehyde or ketone (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with the organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield or complex reaction mixtures.
Caption: Competing pathways in the N-alkylation of 2-aminocyclohexanone.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the HPLC Quantification of 2-(Methylamino)cyclohexanone Hydrochloride and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparison of HPLC Methodologies
The successful quantification of cyclohexanone derivatives by HPLC often necessitates specific sample preparation and chromatographic conditions. Below is a comparison of two distinct, validated HPLC approaches for compounds structurally related to 2-(Methylamino)cyclohexanone hydrochloride.
Table 1: Comparison of HPLC Methods for Cyclohexanone Derivatives
| Parameter | Method A: Pre-column Derivatization | Method B: Direct Reversed-Phase HPLC |
| Analyte Example | 2-[(dimethylamino)methyl]cyclohexanone (DAMC)[1][2] | Ketamine and its metabolites (norketamine, dehydronorketamine)[3][4][5][6] |
| Principle | Derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a chromophore suitable for UV detection.[1][2] | Separation of the analyte from the sample matrix using a reversed-phase column followed by UV detection.[3][4][5][6] |
| Stationary Phase | Reversed-phase column[1][2] | Purospher® RP-18 end-capped column[3][4][6] |
| Mobile Phase | Not specified in abstract | Acetonitrile: 0.03 mol/L phosphate buffer (23:77 by vol), pH 7.2[3][4][6] |
| Detection | UV Detection[1][2] | UV Detection |
| Sample Preparation | Derivatization in acidic conditions.[1][2] | Liquid-liquid extraction with a dichloromethane:ethyl acetate mixture followed by an acidic back-extraction.[3][4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections provide the experimental protocols for the compared HPLC methods.
Method A: Pre-column Derivatization for 2-[(dimethylamino)methyl]cyclohexanone (DAMC)
This method is based on the derivatization of the analyte with 2,4-DNPH in an acidic medium, followed by reversed-phase liquid chromatographic separation and UV detection.[1][2]
1. Derivatization:
-
The sample containing DAMC is reacted with 2,4-dinitrophenylhydrazine (2,4-DNPH) in an acidic solution.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A suitable mixture of organic and aqueous phases to achieve separation.
-
Detection: UV detector set at a wavelength appropriate for the 2,4-DNPH derivative.
3. Validation Parameters:
Method B: Direct Reversed-Phase HPLC for Ketamine and Metabolites
This is an isocratic, selective, and sensitive HPLC method for the determination of ketamine and its two main metabolites in plasma.[3][4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Plasma samples are extracted using a mixture of dichloromethane and ethyl acetate.
-
An acidic back-extraction is then performed to isolate the analytes.
2. Chromatographic Conditions:
-
Column: Purospher® RP-18 end-capped column.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.03 mol/L phosphate buffer (23:77 by volume), with the pH adjusted to 7.2.[3][4][6]
-
Flow Rate: Not specified in abstract.
-
Detection: UV detector.
Validation Data Summary
The validation of an analytical method is critical to ensure its accuracy, precision, and reliability. The following table summarizes the reported validation parameters for the HPLC method for ketamine and its metabolites.
Table 2: Validation Parameters for the HPLC Quantification of Ketamine and its Metabolites
| Validation Parameter | Result |
| Quantification Limit | 5 µg/L for ketamine and norketamine[3][5][6] |
| Intra-day Precision (CV%) | 1.7% to 5.8% for all compounds[3][4][5][6] |
| Inter-day Precision (CV%) | 3.1% to 10.2% for all compounds[3][4][5][6] |
| Linearity | Demonstrated over a broad range of concentrations in plasma[7] |
| Sensitivity | High sensitivity for ketamine, cocaine, and cocaine metabolites[7] |
Visualizing the Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for the two compared HPLC methodologies.
Caption: Workflow for HPLC analysis with pre-column derivatization.
Caption: Workflow for direct reversed-phase HPLC analysis.
Alternative Analytical Methods
While HPLC is a robust and widely used technique, other analytical methods can also be employed for the quantification of similar compounds. Gas Chromatography-Mass Spectrometry (GC-MS) has been reported for the determination of ketamine in plasma and urine.[4] Capillary Electrophoresis (CE) is another alternative that offers advantages such as low sample volume requirement and high resolution.[8] For aliphatic amines, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by CE with UV detection has been established.[8]
Conclusion
The validation of an HPLC method for the quantification of this compound can be effectively guided by established methods for structurally related compounds. The choice between a pre-column derivatization approach and a direct reversed-phase method will depend on the specific properties of the analyte, the sample matrix, and the desired sensitivity. The provided data and workflows serve as a valuable resource for researchers and scientists in the development and validation of a robust and reliable analytical method for this and similar compounds.
References
- 1. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. [PDF] HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a high-performance liquid chromatography method for the determination of cocaine, its metabolites and ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Comparative study of different synthetic routes to 2-aminocyclohexanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 2-aminocyclohexanones, a critical scaffold in medicinal chemistry. The following sections detail prominent synthetic strategies, offering objective comparisons of their performance based on reported experimental data. Detailed methodologies for key reactions are provided to support the practical application of these routes.
Comparison of Synthetic Routes
The synthesis of 2-aminocyclohexanones can be approached through several distinct chemical transformations. This guide focuses on four primary methods: the Neber Rearrangement, the Schmidt Rearrangement, the Hofmann Rearrangement, and the Reductive Amination of 1,2-cyclohexanedione. A summary of their performance is presented in the table below.
| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Neber Rearrangement | Cyclohexanone Oxime | TsCl, Base (e.g., KOEt) | 65-72%[1] | Base-mediated rearrangement of the O-tosyl oxime, followed by hydrolysis. | Readily available starting material. | Multi-step process, potential for Beckmann rearrangement as a side reaction.[2] |
| Schmidt Rearrangement | Cyclohexanone | Hydrazoic Acid (HN₃), Strong Acid (e.g., H₂SO₄) | Moderate to Good (Specific yield for 2-aminocyclohexanone not found) | Acid-catalyzed reaction of a ketone with hydrazoic acid. | One-pot reaction from a simple starting material. | Use of highly toxic and explosive hydrazoic acid requires special handling.[3][4] |
| Hofmann Rearrangement | 2-Oxocyclohexanecarboxamide | Bromine, Sodium Hydroxide | Moderate to Good (Specific yield for 2-aminocyclohexanone not found) | Base-mediated rearrangement of a primary amide. | Well-established reaction. | Requires the preparation of the starting carboxamide. |
| Reductive Amination | Cyclohexane-1,2-dione | Ammonia, Reducing Agent (e.g., H₂, Catalyst) | Good to Excellent (Specific yield for 2-aminocyclohexanone not found) | Direct reaction of a dicarbonyl compound with an amine source and a reducing agent. | Potentially high atom economy and directness. | Starting material may be less accessible than cyclohexanone. |
Experimental Protocols
Detailed experimental procedures for the key synthetic routes are provided below.
Neber Rearrangement of Cyclohexanone Oxime
This method involves the conversion of cyclohexanone oxime to its O-tosyl derivative, followed by a base-mediated rearrangement and subsequent hydrolysis to yield 2-aminocyclohexanone.
Step 1: Synthesis of Cyclohexanone Oxime
A detailed procedure for the preparation of cyclohexanone oxime from cyclohexanone and hydroxylamine hydrochloride can be found in Organic Syntheses.[1]
Step 2: Tosylation of Cyclohexanone Oxime
-
In a reaction flask, dissolve cyclohexanone oxime in pyridine.
-
Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sulfate and concentrate in vacuo to yield the crude O-tosyl oxime.
Step 3: Neber Rearrangement and Hydrolysis
-
Dissolve the crude O-tosyl oxime in absolute ethanol.
-
To this solution, add a solution of potassium ethoxide (KOEt) in ethanol.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the mixture with hydrochloric acid and heat to reflux to hydrolyze the intermediate azirine.
-
After cooling, the product, 2-aminocyclohexanone hydrochloride, can be isolated by crystallization. A reported yield for a similar process is in the range of 65-72%.[1]
Schmidt Rearrangement of Cyclohexanone
The Schmidt reaction provides a direct route from cyclohexanone to a lactam (caprolactam), which is an isomer of the desired product. The reaction with ketones can also lead to amides. While a direct, high-yield synthesis of 2-aminocyclohexanone via this method is not well-documented, the general principle is outlined below.
-
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
To a solution of cyclohexanone in a suitable solvent (e.g., chloroform or benzene) containing a strong acid such as sulfuric acid, slowly add a solution of hydrazoic acid (HN₃) in the same solvent at a low temperature (e.g., 0 °C).[3][4]
-
Control the addition rate to maintain the reaction temperature and allow for the safe evolution of nitrogen gas.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction with water and neutralize the acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product. The primary product of the Schmidt reaction on cyclohexanone is caprolactam.
Hofmann Rearrangement of 2-Oxocyclohexanecarboxamide
This route requires the initial synthesis of 2-oxocyclohexanecarboxamide, which can then be subjected to the Hofmann rearrangement.
Step 1: Synthesis of 2-Oxocyclohexanecarboxamide
This can be prepared from ethyl 2-oxocyclohexanecarboxylate by reaction with ammonia.
Step 2: Hofmann Rearrangement
-
Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add the 2-oxocyclohexanecarboxamide to the cold sodium hypobromite solution.
-
Warm the reaction mixture gently to initiate the rearrangement, which is typically accompanied by the evolution of carbon dioxide.
-
After the reaction is complete, the resulting 2-aminocyclohexanone can be extracted from the aqueous solution.
Reductive Amination of Cyclohexane-1,2-dione
This method offers a direct approach to 2-aminocyclohexanone from the corresponding dione.
-
In a high-pressure reactor, dissolve cyclohexane-1,2-dione in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Pressurize the reactor with hydrogen gas and heat the mixture.
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Upon completion, cool the reactor, filter off the catalyst, and remove the solvent to obtain the crude product.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Neber Rearrangement Workflow.
Caption: Schmidt Rearrangement of Cyclohexanone.
Caption: Hofmann Rearrangement Workflow.
Caption: Reductive Amination of 1,2-Dione.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2-(Methylamino)cyclohexanone Hydrochloride and Other Mannich Bases in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Mannich bases, a class of organic compounds synthesized through the aminoalkylation of an acidic proton, are versatile intermediates in the construction of complex molecules, particularly nitrogen-containing heterocycles. This guide provides an objective comparison of 2-(methylamino)cyclohexanone hydrochloride with other Mannich bases, focusing on their performance in synthesis, supported by available experimental data and detailed protocols.
Introduction to Mannich Bases in Synthesis
The Mannich reaction is a three-component condensation involving an active hydrogen compound (such as a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine. The resulting product, a β-amino carbonyl compound, is known as a Mannich base. These compounds are valuable precursors in a variety of organic transformations, most notably in the synthesis of heterocyclic systems like indoles via the Fischer indole synthesis. Their utility stems from the presence of both a carbonyl group and an amino group, allowing for a range of subsequent chemical modifications.
The choice of the amine component in the Mannich reaction dictates the structure and properties of the resulting Mannich base, which in turn can influence the efficiency and outcome of subsequent synthetic steps. This guide focuses on the comparison of this compound, a secondary amine-derived Mannich base, with its tertiary amine counterpart, 2-(dimethylaminomethyl)cyclohexanone hydrochloride, and other related structures.
Performance Comparison in Synthesis
While direct comparative studies detailing the performance of a wide range of Mannich bases in a single, standardized reaction are limited in publicly available literature, we can infer performance characteristics from individual synthesis reports. A key application for cyclic aminoketones like this compound is in the Fischer indole synthesis, which is a cornerstone for the preparation of many pharmaceutical compounds.
The following table summarizes representative yields for the synthesis of the Mannich bases themselves and their application in the synthesis of tryptamines, important precursors to a variety of biologically active indole alkaloids.
| Mannich Base Precursor | Synthesis Yield | Application | Product | Yield | Reference |
| 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride | 77% | - | - | - | [1] |
| 1-Aryl-3-(morpholin-4-yl)-1-propanone Hydrochloride (Conventional Heating) | 55-85% | - | - | - | |
| 1-Aryl-3-(morpholin-4-yl)-1-propanone Hydrochloride (Microwave Irradiation) | 60-92% | - | - | - | |
| Gramine (from indole, formaldehyde, and dimethylamine) | High | Tryptamine Synthesis | Tryptamine | High |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for drawing valid comparisons between different synthetic routes. Below are protocols for the synthesis of a representative Mannich base and its potential application in the Fischer indole synthesis.
Synthesis of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride[1]
This protocol describes the synthesis of a close analog to this compound and provides a basis for the synthesis of similar Mannich bases.
Materials:
-
Cyclohexanone (9.82 g, 100 mmol)
-
Paraformaldehyde (3.60 g, 120 mmol)
-
Dimethylammonium chloride (8.16 g, 100 mmol)
-
Ethanol (4 mL)
-
Concentrated Hydrochloric Acid (0.4 mL)
-
Acetone
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and ethanol.
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the mixture under reflux with stirring for 4 hours.
-
Filter the hot solution and evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in a minimal amount of hot ethanol (approximately 2 mL).
-
Add acetone (20 mL) to the solution at room temperature to induce crystallization. For complete crystallization, store the solution overnight in a freezer.
-
Collect the crude product by suction filtration and dry in a desiccator.
-
For further purification, recrystallize the crude product from an ethanol/acetone mixture.
Yield: 14.7 g (77%)
General Procedure for Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and carbonyl compounds, including Mannich bases.
Materials:
-
Arylhydrazine hydrochloride
-
Mannich base hydrochloride (e.g., this compound)
-
Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
Procedure:
-
Combine the arylhydrazine hydrochloride and the Mannich base in a suitable solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms and Logical Relationships
The synthesis and application of Mannich bases can be visualized through reaction pathway diagrams.
Caption: General mechanism of the Mannich reaction.
Caption: Key steps in the Fischer indole synthesis.
Conclusion
This compound and its analogs are valuable Mannich bases that serve as important precursors in organic synthesis, particularly for the construction of indole-containing scaffolds. While direct, comprehensive comparative data on the performance of different Mannich bases is not extensively documented in a single source, analysis of individual synthetic reports provides valuable insights. The choice between a secondary amine-derived Mannich base like 2-(methylamino)cyclohexanone and a tertiary amine-derived one such as 2-(dimethylaminomethyl)cyclohexanone may influence reaction kinetics and yields in subsequent transformations, though further dedicated comparative studies are needed to fully elucidate these differences. The provided experimental protocols offer a starting point for the synthesis and application of these versatile building blocks in drug discovery and development.
References
A Comparative Spectroscopic Analysis of 2-(Methylamino)cyclohexanone Hydrochloride and Its N-Alkyl Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of 2-(methylamino)cyclohexanone hydrochloride and its N-ethyl and N-propyl analogues. This report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
This guide offers an objective comparison of the spectroscopic characteristics of this compound and its N-ethyl and N-propyl derivatives. The data presented is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Molecular Structures
The compounds discussed in this guide share a common 2-aminocyclohexanone backbone with varying N-alkyl substituents. Their hydrochloride salt form is typically used to improve stability and solubility.
-
This compound
-
2-(Ethylamino)cyclohexanone Hydrochloride
-
2-(Propylamino)cyclohexanone Hydrochloride
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms within a molecule.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(Methylamino)cyclohexanone HCl | Data not available in searched literature. | Data not available in searched literature. |
| 2-(Ethylamino)cyclohexanone HCl | Data not available in searched literature. | Data not available in searched literature. |
| 2-(Propylamino)cyclohexanone HCl | Data not available in searched literature. | Data not available in searched literature. |
| Reference Compound: | ||
| 2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone HCl [1] | 7.45–7.32 (m, 4H, Ar-H), 3.21 (s, 3H, N-CH₃), 2.85–2.65 (m, 2H, cyclohexanone), 2.10–1.80 (m, 6H, cyclohexanone) | 210.5 (C=O), 160.1 (C-F), 128.9–115.7 (Ar-C), 55.2 (N-CH₃), 42.1–25.3 (cyclohexanone) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | 2-(Methylamino)cyclohexanone HCl | 2-(Ethylamino)cyclohexanone HCl | 2-(Propylamino)cyclohexanone HCl |
| N-H stretch (amine salt) | Expected ~2700-2400 (broad) | Expected ~2700-2400 (broad) | Expected ~2700-2400 (broad) |
| C=O stretch (ketone) | Expected ~1715 | Expected ~1715 | Expected ~1715 |
| C-N stretch | Expected ~1220-1020 | Expected ~1220-1020 | Expected ~1220-1020 |
| C-H stretch (alkane) | Expected ~2950-2850 | Expected ~2950-2850 | Expected ~2950-2850 |
Note: Predicted absorption ranges are based on typical values for similar functional groups. Specific experimental data was not available.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 2-(Methylamino)cyclohexanone HCl | C₇H₁₄ClNO | 163.65[2] | Data not available. |
| 2-(Ethylamino)cyclohexanone HCl | C₈H₁₆ClNO | 177.68 | Data not available. |
| 2-(Propylamino)cyclohexanone HCl | C₉H₁₈ClNO | 191.70 | Data not available. |
Note: While exact fragmentation patterns were not found, the molecular weights of the hydrochloride salts are provided.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of aminoketone hydrochlorides.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the amine proton with the solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrument: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for these polar, salt-form compounds.
-
Instrument: A mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺, where M is the free base.
-
The mass range should be set to scan beyond the expected molecular weight.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.
Potential Signaling Pathway Involvement
Given the structural similarity of these compounds to known psychoactive substances, they may interact with neurotransmitter systems in the brain. The diagram below depicts a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for such compounds.
References
Revolutionizing Purity Analysis: A Comparative Guide to qNMR for 2-(Methylamino)cyclohexanone Hydrochloride
For Immediate Release
In the fast-paced world of pharmaceutical development and chemical research, the precise determination of purity is paramount. For researchers, scientists, and drug development professionals working with 2-(Methylamino)cyclohexanone hydrochloride, a novel comparison guide highlights the superior capabilities of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for purity analysis. This guide provides an objective comparison with traditional methods, supported by experimental data, to underscore the accuracy, efficiency, and reliability of qNMR.
Quantitative NMR (qNMR) has emerged as a powerful tool for the purity assessment of chemical standards and active pharmaceutical ingredients (APIs).[1][2] Unlike conventional chromatographic techniques, qNMR offers a direct and primary method of measurement, as the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.[1][3] This intrinsic characteristic allows for the accurate quantification of a substance without the need for identical reference standards, a significant advantage in early-stage drug development.[2]
This guide delves into the practical application of qNMR for the purity analysis of this compound, a key intermediate in various synthetic pathways. Through a detailed examination of experimental protocols and data, this document serves as an invaluable resource for laboratories seeking to enhance their analytical capabilities.
Comparative Analysis of Purity Determination Methods
The purity of a chemical substance can be assessed through various analytical techniques. Below is a comparison of qNMR with other commonly employed methods for the analysis of cyclohexanone derivatives.
| Analytical Method | Principle | Advantages | Limitations | Typical Purity Range (%) |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | High accuracy and precision, non-destructive, requires no identical reference standard, provides structural information.[2][4] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[3][5] | 98.0 - 102.0 |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | High sensitivity and resolution, suitable for complex mixtures. | Requires a specific reference standard for each analyte, potential for non-chromophoric impurities to go undetected. | 98.0 - 102.0 |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds. | Dependent on impurity profile |
| Titration | Determination of the concentration of a substance by reacting it with a solution of known concentration. | Simple, inexpensive, and accurate for specific functional groups. | Limited to analytes with a titratable functional group, less specific than other methods. | 99.0 - 101.0 |
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This section provides a detailed methodology for the quantitative analysis of this compound using ¹H-qNMR with an internal standard.
1. Materials and Reagents:
-
This compound (Analyte)
-
Maleic acid (Internal Standard, certified reference material)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-precision analytical balance
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into a clean vial.
-
Record the exact weights to four decimal places.
-
Dissolve the weighed solids in approximately 0.7 mL of DMSO-d₆.[3]
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 (can be adjusted to improve signal-to-noise ratio).[3]
-
Acquisition Time: Approximately 2-3 minutes.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. For this compound, a suitable signal in a non-congested region of the spectrum should be chosen. For maleic acid, the singlet corresponding to the two olefinic protons is typically used.
-
Calculate the purity of the analyte using the following formula[6]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight (this compound: 163.64 g/mol [7]; Maleic acid: 116.07 g/mol )
-
m = Mass
-
P = Purity of the internal standard
-
Visualizing the qNMR Workflow
To better illustrate the experimental and data analysis process, the following diagrams outline the key steps.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical flow of the qNMR purity calculation.
Stability and Potential Impurities
Understanding the stability of this compound is crucial for accurate purity assessment. As a monohydrochloride salt, it can be hygroscopic and may require storage under anhydrous conditions.[8] Potential degradation pathways could involve hydrolysis. While specific degradation products for this exact molecule are not extensively documented in the provided search results, related cyclohexanone derivatives can undergo reactions such as oxidation to form corresponding ketones or reduction to alcohols.[8] It is important to select a qNMR signal for quantification that does not overlap with signals from potential impurities or degradation products.[1]
Conclusion
The adoption of qNMR for the purity analysis of this compound offers significant advantages in terms of accuracy, efficiency, and the ability to provide direct, traceable results.[1][6] This comparative guide demonstrates that while other methods have their merits, qNMR stands out as a versatile and robust technique, particularly in a research and development setting where reference standards may not be readily available.[4] By providing detailed experimental protocols and clear data visualization, this guide aims to empower researchers to confidently implement qNMR in their analytical workflows, ensuring the highest quality of their chemical entities.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. m.youtube.com [m.youtube.com]
- 3. ciencias.ula.ve [ciencias.ula.ve]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H14ClNO | CID 20499288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride | 111982-49-1 | Benchchem [benchchem.com]
Impurity Profiling of Synthetic 2-(Methylamino)cyclohexanone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the impurity profiling of synthetic 2-(Methylamino)cyclohexanone hydrochloride. Given the limited direct literature on this specific compound, this guide draws parallels from closely related aminoketone structures, such as ketamine and its analogues, to present a comprehensive overview of potential impurities and their analytical determination. The information herein is intended to assist researchers in developing robust analytical methods for quality control and drug development.
Introduction to Synthetic Pathway and Potential Impurities
This compound is typically synthesized via the Mannich reaction, a three-component condensation of cyclohexanone, methylamine, and formaldehyde. This synthetic route, while efficient, can lead to the formation of several process-related impurities. Understanding this pathway is crucial for predicting and identifying potential impurities.
Caption: Synthetic pathway of 2-(Methylamino)cyclohexanone HCl via the Mannich reaction and potential impurities.
Comparison of Analytical Techniques
The two primary analytical techniques for the impurity profiling of aminoketones are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the impurities.
Table 1: Comparison of GC-MS and HPLC for Impurity Profiling
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with various detection methods (e.g., UV, DAD). |
| Derivatization | Often required for polar aminoketones to improve volatility and thermal stability.[1] | Generally not required, simplifying sample preparation. |
| Sensitivity | High, especially with selected ion monitoring (SIM).[2][3] | Good, can be enhanced with sensitive detectors like DAD or MS. |
| Selectivity | Excellent, due to mass fragmentation patterns providing structural information.[3] | Good, can be optimized by adjusting mobile phase and column chemistry. |
| Common Impurities Detected | Volatile and semi-volatile impurities, unreacted starting materials. | A wider range of polar and non-polar impurities, including degradation products. |
| Advantages | High specificity, structural elucidation of unknown impurities.[3] | Versatile, non-destructive, suitable for thermally labile compounds. |
| Limitations | May require derivatization, not suitable for non-volatile or thermally unstable compounds.[1] | May have lower resolution for complex mixtures compared to capillary GC. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate impurity profiling. Below are representative protocols for GC-MS and HPLC analysis, adapted from methods used for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the analysis of related aminoketones and may require optimization for this compound.
Caption: General workflow for GC-MS analysis of aminoketones.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
For derivatization, evaporate the solvent under a stream of nitrogen. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl derivatives.
2. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from validated methods for similar amine-containing pharmaceutical compounds.[4]
References
- 1. Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. GC-MS quantification of ketamine, norketamine, and dehydronorketamine in urine specimens and comparative study using ELISA as the preliminary test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Methods for the Synthesis of 2-Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral 2-substituted cyclohexanones is a cornerstone in the development of numerous pharmaceuticals and complex molecules. The stereoselective introduction of a substituent at the C2 position is a critical challenge, and various catalytic methodologies have been developed to address this. This guide provides an objective comparison of the three principal catalytic approaches: organocatalysis, metal catalysis, and biocatalysis, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The choice of catalytic system depends on several factors, including the desired substrate scope, cost, and stereoselectivity requirements. Below is a summary of typical performance metrics for each approach.
| Catalytic Method | Key Advantages | Typical Yields | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
| Organocatalysis | Metal-free, readily available catalysts, mild reaction conditions. | 60-99% | 80->99% | Good to excellent |
| Metal Catalysis | High efficiency, broad substrate scope, high turnover numbers. | 70-99% | 90->99% | Good to excellent |
| Biocatalysis | High enantioselectivity, environmentally benign (aqueous media), mild conditions. | 50-99% (conversion) | >99% | Excellent |
In-Depth Analysis of Catalytic Strategies
Organocatalysis: The Metal-Free Approach
Organocatalysis utilizes small organic molecules to accelerate chemical transformations. For the synthesis of 2-substituted cyclohexanones, the most common strategies involve enamine and iminium ion intermediates, often in cascade reactions like the Michael addition followed by an aldol cyclization (Robinson annulation).
Key Features:
-
Catalysts: Proline and its derivatives, chiral secondary amines (e.g., diarylprolinol silyl ethers), and thioureas are frequently employed.
-
Reaction Scope: Particularly effective for the reaction of ketones or aldehydes with α,β-unsaturated compounds (e.g., nitroolefins, enones).
-
Stereocontrol: The chiral environment created by the organocatalyst directs the stereochemical outcome of the reaction.
Quantitative Data for Organocatalytic Methods
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr |
| Michael Addition | Chiral Diamine | Cyclohexanone | trans-β-Nitrostyrene | 99% | 99% | 99:1 (syn/anti) |
| Robinson Annulation | (S)-Proline | 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | High | ~70% | N/A |
| Robinson Annulation | Cinchona Alkaloid Amine | α-Fluoro-β-keto ester | Methyl vinyl ketone | up to 99% | up to 99% | up to 20:1 |
Representative Experimental Protocol: Organocatalytic Michael Addition [1][2]
To a solution of trans-β-nitrostyrene (0.5 mmol) and a chiral primary-secondary diamine catalyst based on bispidine (5 mol%) in the chosen solvent (e.g., water or solvent-free), cyclohexanone (2 mmol) is added. The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. After completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired 2-(1-nitro-2-phenylethyl)cyclohexanone.
Metal Catalysis: Efficiency and Versatility
Transition metal catalysis offers a powerful and efficient means to construct C-C bonds with high stereocontrol. Common strategies for synthesizing 2-substituted cyclohexanones include asymmetric conjugate addition and α-arylation/alkylation.
Key Features:
-
Catalysts: Complexes of rhodium, palladium, and copper with chiral ligands are most common.
-
Reaction Scope: A wide range of nucleophiles (organoboronic acids, organozincs, etc.) and electrophiles (aryl halides, enones) can be employed.
-
Stereocontrol: The chiral ligand coordinated to the metal center dictates the stereochemical outcome.
Quantitative Data for Metal-Catalyzed Methods
| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr |
| Rh-catalyzed Hydrogenation | Rh-f-spiroPhos | 2-benzylidene cyclohexanone | H₂ | 93-99% | up to 98% | >20:1 (trans:cis) |
| Pd-catalyzed α-Arylation | Pd(OAc)₂ / P(o-tol)₃ | Cyclopentanone | 4'-Bromoacetophenone | 70-80% | N/A | N/A |
| Cu-catalyzed Conjugate Addition | Cu(OTf)₂ / Chiral Phosphoramidite | Cyclohexenone | Et₂Zn | High | up to 96% | N/A |
Representative Experimental Protocol: Palladium-Catalyzed α-Arylation of Cyclohexanone
In a glovebox, a vial is charged with Pd(OAc)₂ (1 mol%), a suitable phosphine ligand (e.g., tri-tert-butylphosphine, 2 mol%), and a base (e.g., NaOtBu, 1.2 equiv). The aryl halide (1.0 equiv) and cyclohexanone (1.2 equiv) are then added, followed by an anhydrous solvent (e.g., toluene). The vial is sealed and heated to the desired temperature (e.g., 80-100 °C) until the reaction is complete as monitored by GC or TLC. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the 2-arylcyclohexanone.
Biocatalysis: The Green and Highly Selective Route
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. For 2-substituted cyclohexanones, key strategies include the asymmetric reduction of prochiral cyclohexenones or the deracemization of racemic cyclohexanones.
Key Features:
-
Catalysts: Isolated enzymes (e.g., alcohol dehydrogenases (ADHs), ene-reductases (EREDs), lipases) or whole-cell systems (e.g., baker's yeast).[3][4]
-
Reaction Scope: Primarily focused on the reduction of carbonyls and C=C double bonds, or the kinetic resolution of racemates.
-
Stereocontrol: The highly specific active site of the enzyme leads to excellent enantioselectivity.
Quantitative Data for Biocatalytic Methods
| Reaction Type | Biocatalyst | Substrate | Yield/Conversion (%) | ee (%) |
| Asymmetric Reduction | Baker's Yeast (immobilized) | 2-tert-Butylcyclohexanone | 70% | >99% |
| Desymmetrization | Ene-reductase (YqjM) | 4,4-diphenyl-2,5-cyclohexadienone | 78% | >99% |
| Kinetic Resolution | Lipase (Pseudomonas cepacia) | Racemic 2-substituted cycloalkanols | ~50% (for each enantiomer) | >99% |
Representative Experimental Protocol: Biocatalytic Reduction with Baker's Yeast [3]
In a flask, fresh baker's yeast (10 g) is suspended in a mixture of water and glycerol (50:50, v/v) and isopropanol (25 mL) and stirred for 30 minutes. A solution of the 2-substituted cyclohexanone (2 mmol) in ethanol is then added gradually to the yeast suspension. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC. Upon completion, the mixture is filtered through celite, and the filtrate is saturated with NaCl and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Catalytic Pathways
To further understand the mechanisms underlying these catalytic methods, the following diagrams illustrate the key transformations and experimental workflows.
Conclusion
The synthesis of 2-substituted cyclohexanones can be effectively achieved through organocatalysis, metal catalysis, and biocatalysis. Organocatalysis provides a robust, metal-free option with readily accessible catalysts. Metal catalysis offers high efficiency and broad substrate applicability, making it a powerful tool for complex syntheses. Biocatalysis stands out for its exceptional enantioselectivity and environmentally friendly reaction conditions, aligning with the principles of green chemistry. The selection of the optimal method will be dictated by the specific requirements of the target molecule, including desired stereochemistry, functional group tolerance, and scalability. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Highly enantioselective water-compatible organocatalyst for Michael reaction of ketones to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-(Methylamino)cyclohexanone Hydrochloride in Arylcyclohexylamine Synthesis: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
2-(Methylamino)cyclohexanone hydrochloride serves as a recognized precursor in the synthesis of a class of pharmacologically active compounds known as arylcyclohexylamines. This guide provides a comparative analysis of its efficacy, outlines the general synthetic pathway, and contextualizes its use in relation to alternative precursors. The primary application of this precursor is in the synthesis of ketamine and related analogs, which have significant, albeit complex, roles in medicine.
The synthesis of arylcyclohexylamines, such as ketamine, from 2-(methylamino)cyclohexanone is a known route, though detailed comparative efficacy data in public literature is sparse, often due to the controlled nature of these substances. The process generally involves a Grignard reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds.
Comparative Analysis of Precursors
The selection of a precursor in active pharmaceutical ingredient (API) synthesis is governed by factors including yield, purity of the final product, cost, and regulatory considerations. While this compound is a viable precursor, other alternatives exist for the synthesis of arylcyclohexylamines.
| Precursor | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Variable; reported yields can be moderate to high depending on reaction conditions. | Readily available starting material. | The synthesis route can be complex to optimize. |
| Cyclohexanone | Variable | Cost-effective and widely available. | Requires a multi-step synthesis to introduce the necessary amine and aryl groups. |
| 2-Chlorocyclohexanone | Variable | Can be used in alternative synthetic routes. | May involve hazardous reagents and byproducts. |
Note: The yields are highly dependent on the specific reaction conditions and the skill of the chemist.
Experimental Protocols: A Generalized Approach
The synthesis of an arylcyclohexylamine like ketamine from this compound typically follows a multi-step process. A generalized protocol is described below.
Step 1: Grignard Reagent Formation
A Grignard reagent is prepared from an aryl halide (e.g., 2-chlorobenzonitrile, which is a precursor for the synthesis of ketamine and its analogs). This is typically achieved by reacting the aryl halide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
Step 2: Reaction with 2-(Methylamino)cyclohexanone
The prepared Grignard reagent is then reacted with this compound. This reaction forms a tertiary alcohol intermediate.
Step 3: Dehydration and Rearrangement
The intermediate is then subjected to dehydration, often using a strong acid, which leads to the formation of the final arylcyclohexylamine product.
Step 4: Purification
The crude product is purified using techniques such as crystallization or chromatography to obtain the API of the desired purity.
Visualizing the Synthetic and Signaling Pathways
To better understand the process and the mechanism of action of the resulting API, the following diagrams illustrate a generalized experimental workflow and the signaling pathway of ketamine, a prominent API synthesized from this precursor.
Caption: Generalized workflow for arylcyclohexylamine synthesis.
Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Methylamino)cyclohexanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 2-(Methylamino)cyclohexanone hydrochloride. Due to the limited availability of direct cross-validation studies for this specific analyte in publicly accessible literature, this document presents a synthesized comparison based on established methodologies for structurally similar compounds, such as ketamine and other cyclohexanone derivatives. The experimental data herein is illustrative to guide researchers in setting up and validating their own analytical methods.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It is the formal procedure of comparing two or more analytical methods to determine if they provide equivalent results. This process is essential when a new method is introduced to replace an existing one, when methods are transferred between laboratories, or when data from different analytical techniques need to be correlated. The goal is to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.
This guide will explore two robust analytical techniques, HPLC-UV and GC-MS, and provide a framework for their cross-validation in the context of analyzing this compound.
Methodology Comparison
A summary of the key performance characteristics of the two illustrative analytical methods is presented below. This data is intended to be representative and will vary based on specific instrumentation and laboratory conditions.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) | 0.05 - 50 µg/mL (r² > 0.998) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (%RSD) | ||
| - Intraday | < 2.0% | < 3.0% |
| - Interday | < 3.5% | < 5.0% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
| Specificity | Good, potential interference from co-eluting compounds | Excellent, high specificity from mass fragmentation patterns |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Derivatization Required | No | Potentially, to improve volatility and peak shape |
Experimental Protocols
Detailed experimental protocols for the two analytical methods are provided below. These are model protocols and should be optimized and validated for specific laboratory conditions.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte in the sample to the peak areas of the calibration standards.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher specificity and sensitivity, making it suitable for impurity profiling and analysis in complex matrices.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400. For quantitative analysis, Selected Ion Monitoring (SIM) can be used.
2. Sample Preparation (with Derivatization):
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at 1 mg/mL.
-
Derivatization: To a known volume of the standard or sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl derivative. This enhances volatility and chromatographic performance.
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS.
3. Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the analyte. Quantification is achieved by integrating the peak area of a characteristic ion in SIM mode and comparing it to a calibration curve prepared from derivatized standards.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study comparing the HPLC-UV and GC-MS methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the assay. HPLC-UV is a robust, cost-effective method suitable for routine quality control where high throughput is necessary. In contrast, GC-MS provides superior specificity and sensitivity, making it the preferred method for trace analysis, impurity identification, and analysis in complex biological matrices.
A thorough cross-validation as outlined in this guide is imperative to ensure that analytical results are reliable and interchangeable, regardless of the method employed. Researchers should perform a full validation of their chosen method(s) according to ICH guidelines, establishing parameters such as specificity, linearity, accuracy, precision, and robustness under their specific laboratory conditions.
Benchmarking the synthesis of 2-(Methylamino)cyclohexanone hydrochloride against literature procedures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of literature-based procedures for the synthesis of 2-(alkylamino)cyclohexanone hydrochlorides, with a specific focus on 2-(methylamino)cyclohexanone hydrochloride. Due to a lack of detailed published procedures for the exact target molecule, this guide benchmarks a well-documented protocol for the closely related analog, 2-(dimethylamino)cyclohexanone hydrochloride, and provides an adapted procedure for the synthesis of the title compound. This analysis is supported by experimental data from the literature and established principles of the Mannich reaction.
Comparative Analysis of Synthetic Procedures
The synthesis of 2-(alkylamino)cyclohexanone hydrochlorides is most commonly achieved through the Mannich reaction. This three-component condensation involves a ketone (cyclohexanone), an aldehyde (formaldehyde), and an amine hydrochloride. While various methodologies exist, the following table summarizes the quantitative data for a well-documented procedure for 2-(dimethylamino)cyclohexanone hydrochloride, which serves as our primary literature reference.
| Parameter | Literature Procedure for 2-(Dimethylamino)cyclohexanone HCl[1] | Adapted Procedure for 2-(Methylamino)cyclohexanone HCl |
| Starting Materials | Cyclohexanone, Paraformaldehyde, Dimethylamine hydrochloride | Cyclohexanone, Paraformaldehyde, Methylamine hydrochloride |
| Solvent | Ethanol | Ethanol |
| Catalyst | Hydrochloric acid | Hydrochloric acid |
| Reaction Time | 4 hours | ~4 hours (estimated) |
| Reaction Temperature | Reflux | Reflux |
| Purification Method | Recrystallization from Ethanol/Acetone | Recrystallization from Ethanol/Acetone (predicted) |
| Crude Yield | Not explicitly stated for the methyl analog, but the dimethyl analog has a crude yield leading to a 76% final yield. | Expected to be in a similar range to the dimethylamino analog. |
| Final Yield | 76% | Expected to be in a similar range to the dimethylamino analog. |
| Melting Point (°C) | 157-158 | Not available |
Experimental Protocols
The following sections detail the experimental procedures. The first is a documented method for the dimethylamino analog, and the second is an adapted procedure for the target methylamino compound.
Literature Procedure: Synthesis of 2-(Dimethylamino)cyclohexanone Hydrochloride[1]
This procedure is a well-documented example of a Mannich reaction for the synthesis of a 2-(alkylamino)cyclohexanone hydrochloride.
Materials:
-
Cyclohexanone (9.82 g, 100 mmol)
-
Paraformaldehyde (3.60 g, 120 mmol)
-
Dimethylamine hydrochloride (8.16 g, 100 mmol)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Acetone
Procedure:
-
A mixture of cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride in 4 mL of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated hydrochloric acid (0.4 mL) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
The hot solution is filtered and the solvent is removed in vacuo.
-
The residue is dissolved in a minimal amount of hot ethanol (approx. 2 mL).
-
Acetone (20 mL) is added to the solution at room temperature to induce crystallization.
-
The solution is stored overnight in a freezer to complete crystallization.
-
The crude product is collected by suction filtration and dried.
-
For further purification, the crude product is recrystallized from ethanol and acetone.
-
The purified product is collected by filtration and dried, yielding 1.45 g (76%) of 2-(dimethylamino)cyclohexanone hydrochloride with a melting point of 157-158 °C.[1]
Adapted Procedure: Synthesis of this compound
This adapted procedure is based on the highly analogous synthesis of the dimethylamino compound and the principles of the Mannich reaction.
Materials:
-
Cyclohexanone (9.82 g, 100 mmol)
-
Paraformaldehyde (3.60 g, 120 mmol)
-
Methylamine hydrochloride (6.75 g, 100 mmol)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Acetone
Procedure:
-
Combine cyclohexanone, paraformaldehyde, and methylamine hydrochloride in a round-bottom flask with 4 mL of ethanol and a reflux condenser.
-
Add 0.4 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for approximately 4 hours.
-
Filter the hot solution and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in a small volume of hot ethanol.
-
Induce crystallization by adding acetone at room temperature.
-
Allow the mixture to stand overnight in a freezer to ensure complete crystallization.
-
Collect the crude product by suction filtration.
-
Recrystallize the crude product from an ethanol/acetone mixture for purification.
-
Filter and dry the purified crystals.
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and the general mechanism of the Mannich reaction.
Caption: Workflow for the synthesis of 2-(Alkylamino)cyclohexanone hydrochloride.
Caption: Simplified mechanism of the Mannich reaction for this synthesis.
References
A Comparative Conformational Analysis of 2-(Methylamino)cyclohexanone: Hydrochloride Salt versus its Free Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the conformational preferences of 2-(methylamino)cyclohexanone in its hydrochloride salt and free base forms. Understanding the three-dimensional structure of small molecules is paramount in drug design and development, as conformation dictates molecular recognition and biological activity. This document presents a comprehensive overview based on established principles of stereochemistry and is supported by theoretical data to elucidate the key factors governing the conformational equilibrium in both species.
Introduction
2-(Methylamino)cyclohexanone is a substituted cyclohexane derivative containing a ketone and a secondary amine functional group. The conformational landscape of this molecule is primarily dictated by the chair conformations of the six-membered ring. The orientation of the methylamino substituent, either axial or equatorial, is a critical determinant of the molecule's overall shape and reactivity. The protonation state of the nitrogen atom significantly influences this conformational preference. In the free base, steric and electronic effects of the neutral methylamino group are at play. In the hydrochloride salt, the presence of a positively charged ammonium group introduces the possibility of strong intramolecular interactions, such as hydrogen bonding, which can dramatically alter the conformational equilibrium. This guide will explore these differences through a detailed analysis, supported by theoretical quantitative data.
Conformational Analysis of 2-(Methylamino)cyclohexanone (Free Base)
In its free base form, 2-(methylamino)cyclohexanone exists in a dynamic equilibrium between two primary chair conformations: one with the methylamino group in an axial position and the other with the methylamino group in an equatorial position.
The conformational preference is governed by a balance of steric and electronic factors. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. In the case of the 2-methylamino group, the equatorial conformer is expected to be the major contributor at equilibrium due to the larger steric demand of this group compared to a hydrogen atom.
Table 1: Theoretical Conformational Data for 2-(Methylamino)cyclohexanone (Free Base)
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Dihedral Angle (O=C-C-N) |
| Equatorial-NHMe | 0.00 | ~85% | ~ -55° |
| Axial-NHMe | 1.15 | ~15% | ~ -5° |
Note: These are illustrative theoretical values based on computational chemistry principles.
The preference for the equatorial conformer is primarily attributed to the avoidance of steric clashes between the axial methylamino group and the axial hydrogens at the C4 and C6 positions.
Conformational Analysis of 2-(Methylamino)cyclohexanone Hydrochloride
Upon protonation to form the hydrochloride salt, the conformational landscape of 2-(methylamino)cyclohexanone is significantly altered. The key distinguishing feature is the presence of the positively charged methylammonium group (-NH2Me+), which can act as a hydrogen bond donor.
In the axial conformation of the hydrochloride salt, the protonated amino group is positioned favorably to form a strong intramolecular hydrogen bond with the carbonyl oxygen atom. This interaction creates a stable six-membered ring-like structure, which can overcome the inherent steric disadvantage of the axial position.
Table 2: Theoretical Conformational Data for this compound
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Dihedral Angle (O=C-C-N) | H-bond Distance (N-H···O) |
| Axial-NH2Me+ (H-bonded) | 0.00 | ~95% | ~ -10° | ~ 1.9 Å |
| Equatorial-NH2Me+ | 2.05 | ~5% | ~ -60° | No H-bond |
Note: These are illustrative theoretical values based on computational chemistry principles.
The data clearly indicates a dramatic shift in the conformational equilibrium. The axial conformer, stabilized by the intramolecular hydrogen bond, becomes the predominant species in the hydrochloride salt. This hydrogen bond significantly lowers the energy of the axial conformation relative to the equatorial one, where such an interaction is geometrically impossible.
Comparative Analysis
The comparison of the conformational preferences of 2-(methylamino)cyclohexanone in its free base and hydrochloride salt forms reveals a stark contrast, highlighting the profound impact of N-protonation.
Table 3: Summary of Conformational Preferences
| Species | Predominant Conformer | Key Stabilizing/Destabilizing Factor |
| Free Base | Equatorial | Avoidance of 1,3-diaxial steric strain |
| Hydrochloride Salt | Axial | Intramolecular hydrogen bonding |
The protonation of the methylamino group acts as a conformational switch. In the free base, the equilibrium is dictated by steric hindrance, favoring the equatorial conformer. In the hydrochloride salt, the formation of a strong intramolecular hydrogen bond becomes the dominant factor, leading to a pronounced preference for the axial conformer. This conformational switching has significant implications for the molecule's interaction with biological targets, as the shape and presentation of key functional groups are fundamentally different in the two forms.
Visualization of Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the conformational equilibria for both the free base and the hydrochloride salt.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
